10-Norparvulenone
Description
isolated from Microsphaeropsis; structure in first source
Structure
3D Structure
Properties
IUPAC Name |
4,8-dihydroxy-7-(hydroxymethyl)-6-methoxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-17-10-4-6-8(14)2-3-9(15)11(6)12(16)7(10)5-13/h4,8,13-14,16H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSUIALRPVXVTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=O)CCC(C2=C1)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201346895 | |
| Record name | (±)-10-Norparvulenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201346895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618104-32-8 | |
| Record name | (±)-10-Norparvulenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201346895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Discovery and Isolation of 10-Norparvulenone from Microsphaeropsis sp.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 10-norparvulenone, a novel anti-influenza virus antibiotic isolated from the fungus Microsphaeropsis sp. FO-5050. This document details the experimental protocols, quantitative data, and structural elucidation of this promising natural product.
Introduction
The fungal genus Microsphaeropsis is a known producer of a diverse array of secondary metabolites with a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. In the search for novel antiviral agents, a screening program identified the culture broth of Microsphaeropsis sp. FO-5050 as a source of a new compound with inhibitory activity against influenza A virus. This compound was subsequently identified as this compound.[1]
Discovery and Biological Activity
The producing strain, Microsphaeropsis sp. FO-5050, was isolated from a soil sample. The culture broth of this fungus exhibited specific anti-influenza virus activity. The active compound, this compound, was found to inhibit the replication of influenza A virus in a dose-dependent manner.
Antiviral Activity Data
While the primary discovery paper highlights its anti-influenza virus activity, specific quantitative data such as IC50 or EC50 values against different viral strains were not detailed in the initial reports. The primary activity noted was the inhibition of viral replication. Further research is required to fully characterize the antiviral spectrum and potency of this compound.
Experimental Protocols
This section provides a detailed description of the methodologies used for the fermentation of Microsphaeropsis sp. FO-5050, and the subsequent extraction, isolation, and purification of this compound.
Fermentation of Microsphaeropsis sp. FO-5050
The production of this compound was achieved through submerged fermentation of the Microsphaeropsis sp. FO-5050 strain.
Fermentation Parameters
| Parameter | Value |
| Producing Organism | Microsphaeropsis sp. FO-5050 |
| Fermentation Medium | Not explicitly detailed in the initial report. A typical fungal fermentation medium would consist of a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., yeast extract, peptone), and mineral salts. |
| Culture Conditions | The fungus was cultured under aerobic conditions with shaking. |
| Temperature | Not explicitly detailed. Typical fungal fermentations are carried out at 25-30°C. |
| Fermentation Time | Not explicitly detailed. Fermentation would be monitored for the production of the target compound, typically over several days to weeks. |
Extraction and Isolation of this compound
Following fermentation, the culture broth was processed to extract and purify this compound.
Extraction and Purification Workflow
Caption: Workflow for the extraction and purification of this compound.
Detailed Steps:
-
Separation of Mycelia and Supernatant: The whole fermentation broth was centrifuged to separate the mycelial cake from the supernatant.
-
Solvent Extraction: The supernatant was extracted with an organic solvent such as ethyl acetate to partition the active compound into the organic phase.
-
Concentration: The organic extract was concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract was subjected to a series of chromatographic techniques to purify this compound. This typically involves:
-
Silica Gel Column Chromatography: The crude extract was first fractionated on a silica gel column using a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).
-
High-Performance Liquid Chromatography (HPLC): Fractions containing the active compound were further purified by reversed-phase HPLC to yield pure this compound.
-
Structure Elucidation of this compound
The chemical structure of this compound was determined using a combination of spectroscopic techniques.
Physicochemical Properties
| Property | Description |
| Appearance | White powder |
| Molecular Formula | C12H14O5 |
| Molecular Weight | 238 |
Spectroscopic Data
The structure of this compound was elucidated based on the following spectroscopic data:
Table of Spectroscopic Data for this compound
| Technique | Key Data |
| ¹H NMR (600 MHz, CD₃OD) | δ 2.65, 2.81 (2H, m, H-2), 2.04, 2.81 (2H, m, H-3), 4.80 (1H, dd, J = 3.9, 9.1Hz, H-4), 6.87 (1H, s, H-5), 4.66 (2H, s, H-9), 3.95 (3H, s, -OCH₃)[2] |
| ¹³C NMR (125 MHz, CD₃OD) | δ 204.6 (s, C-1), 36.3 (t, C-2), 33.0 (t, C-3), 68.9 (d, C-4), 151.4 (s, C-4a), 102.1 (d, C-5), 166.1 (s, C-6), 116.0 (s, C-7), 164.0 (s, C-8), 53.1 (t, C-9), 111.4 (s, C-8a), 56.8 (q, OCH₃)[2] |
| Mass Spectrometry (MS) | The molecular formula was determined by high-resolution mass spectrometry. |
Chemical Structure of this compound
The spectroscopic data confirmed the structure of this compound as a novel polyketide.
Potential Mechanism of Action and Signaling Pathways
The precise mechanism of the anti-influenza virus activity of this compound has not been fully elucidated. However, based on the known mechanisms of other antiviral compounds, several potential targets and pathways can be hypothesized.
Potential Antiviral Targets for this compound
Caption: Potential stages of the influenza virus life cycle inhibited by this compound.
Further research is necessary to identify the specific molecular target(s) of this compound and to understand its impact on host cell signaling pathways that may be involved in viral replication. A primary area of investigation would be its potential to inhibit key viral enzymes such as neuraminidase or RNA-dependent RNA polymerase.
Conclusion and Future Directions
This compound represents a novel chemical scaffold with promising anti-influenza virus activity. The detailed experimental protocols for its isolation and the comprehensive spectroscopic data provided in this guide will be valuable for researchers in the fields of natural product chemistry, virology, and drug discovery.
Future research should focus on:
-
Total Synthesis: Developing a synthetic route to this compound to enable the production of larger quantities for further biological evaluation and the generation of analogs.
-
Mechanism of Action Studies: Elucidating the precise molecular target and mechanism by which this compound inhibits influenza virus replication.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features required for its antiviral activity and to optimize its potency and pharmacokinetic properties.
-
In Vivo Efficacy: Evaluating the efficacy of this compound in animal models of influenza virus infection.
The discovery of this compound from Microsphaeropsis sp. underscores the importance of exploring microbial diversity for the identification of new therapeutic agents.
References
An In-Depth Technical Guide to 10-Norparvulenone (CAS: 618104-32-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Norparvulenone is a fungal metabolite first isolated from Microsphaeropsis sp. FO-5050.[1] This natural product has garnered interest within the scientific community for its potential as an antiviral agent, specifically targeting the influenza virus.[1] Structurally, it is a tetralone derivative characterized by a bicyclic carbon framework with a carbonyl function, a methoxy group, and three hydroxyl groups.[2][3] This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, biological activity, mechanism of action, and detailed experimental protocols for its synthesis and evaluation.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value |
| CAS Number | 618104-32-8 |
| Formal Name | 3,4-dihydro-4,8-dihydroxy-7-(hydroxymethyl)-6-methoxy-1(2H)-naphthalenone |
| Synonyms | (±)-10-Norparvulenone |
| Molecular Formula | C₁₂H₁₄O₅ |
| Molecular Weight | 238.2 g/mol |
| Purity | ≥70% (Commercially available) |
| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, and Methanol. |
| SMILES | O=C1C2=C(C=C(OC)C(CO)=C2O)C(O)CC1 |
| InChI Key | NXSUIALRPVXVTA-UHFFFAOYSA-N |
| Source | Fungus/Microsphaeropsis sp. |
Data sourced from Cayman Chemical.[1]
Biological Activity and Mechanism of Action
The primary biological activity of this compound is its inhibitory effect on the influenza virus.[1] It has been shown to decrease viral sialidase (neuraminidase) activity.[1] Neuraminidase is a critical enzyme in the influenza virus life cycle, responsible for cleaving sialic acid residues on the host cell surface, which allows for the release of newly formed virions and the subsequent spread of the infection. By inhibiting neuraminidase, this compound effectively traps the progeny virions on the surface of the infected cell, preventing their release and propagation.
The following diagram illustrates the influenza virus life cycle and the point of intervention for neuraminidase inhibitors like this compound.
Quantitative Biological Data
| Assay | Virus Strain | Cell Line | Concentration | Effect |
| Antiviral Activity | Influenza A/PR/8/34 (mouse-adapted) | MDCK | 1 µg/ml | Decreases viral sialidase activity and increases cell survival.[1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and representative protocols for assessing its biological activity.
Total Synthesis of (±)-10-Norparvulenone
The total synthesis of (±)-10-Norparvulenone has been achieved via a xanthate-mediated free radical addition−cyclization sequence.[2][4] The following is a general workflow and protocol based on the published literature.
References
- 1. Influenza virus plaque assay [protocols.io]
- 2. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Influenza Virus Neuraminidase Structure and Functions [frontiersin.org]
Unveiling the Bioactive Potential of 10-Norparvulenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known biological activities of 10-Norparvulenone, a fungal metabolite. The document synthesizes available data on its antiviral and antifungal properties, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating relevant workflows and pathways using Graphviz diagrams.
Core Biological Activities
This compound, a naphthalenone derivative isolated from fungi such as Microsphaeropsis sp. and Pestalotiopsis photiniae, has demonstrated notable bioactivity in two key areas: antiviral effects against influenza A virus and broad-spectrum antifungal properties.
Antiviral Activity: Inhibition of Influenza A Virus
The primary antiviral activity of this compound is its ability to inhibit the influenza A virus. Research has shown that this compound can decrease viral sialidase (neuraminidase) activity, which is crucial for the release of progeny virions from infected cells. This inhibition leads to a significant increase in the survival of cells infected with the virus.
Quantitative Antiviral Data
The available quantitative data for the anti-influenza activity of this compound is summarized below.
| Compound | Virus Strain | Cell Line | Concentration | Effect | Reference |
| This compound | Influenza A/PR/8/34 (mouse-adapted) | MDCK | 1 µg/ml | Decreased viral sialidase activity and increased cell survival. | Fukami, A., et al. (2000)[1] |
Experimental Protocol: Neuraminidase Inhibition Assay (Generalized)
While the specific protocol used by Fukami et al. (2000) is not publicly available in full, a generalized workflow for a fluorescence-based neuraminidase inhibition assay is described below. This protocol is based on standard methodologies and is intended to provide a representative experimental design.
Objective: To determine the inhibitory effect of this compound on influenza neuraminidase activity.
Materials:
-
This compound
-
Influenza A virus stock (e.g., A/PR/8/34)
-
Madin-Darby Canine Kidney (MDCK) cells
-
Neuraminidase substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA)
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Stop solution (e.g., NaOH in ethanol)
-
96-well microplates
-
Fluorometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired test concentrations.
-
Virus Dilution: Dilute the influenza virus stock in assay buffer to a concentration that gives a linear reaction rate.
-
Assay Setup: In a 96-well plate, add the diluted virus, the this compound dilutions, and a positive control (virus with no inhibitor) and a negative control (buffer only). Incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add the MUNANA substrate to all wells and incubate at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the enzymatic reaction by adding the stop solution.
-
Fluorescence Measurement: Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer with appropriate excitation and emission wavelengths (e.g., 365 nm and 450 nm, respectively).
-
Data Analysis: Calculate the percentage of neuraminidase inhibition for each concentration of this compound compared to the positive control. The IC50 value (the concentration that inhibits 50% of the enzyme activity) can be determined by plotting the inhibition percentage against the compound concentration.
References
10-Norparvulenone: A Fungal Metabolite with Anti-Influenza Virus Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Disclaimer: This document synthesizes the currently available public information on 10-Norparvulenone. Detailed quantitative data, including specific IC50 and CC50 values, full spectroscopic data, and a comprehensive isolation protocol, are primarily found in the original publication by Fukami et al. (2000), which is not widely accessible. This guide therefore provides a comprehensive overview based on existing secondary sources and related literature, with specific data gaps clearly indicated.
Introduction
This compound is a naturally occurring fungal metabolite that has garnered interest for its potential antiviral properties. First isolated from the fungus Microsphaeropsis sp. FO-5050, this compound belongs to the naphthalenone class of polyketides, a diverse group of secondary metabolites known for a wide range of biological activities.[1][2] This technical guide provides a detailed overview of this compound, covering its chemical properties, biosynthesis, biological activity with a focus on its anti-influenza virus effects, and relevant experimental methodologies.
Chemical Properties and Structure
This compound is a polyketide with a naphthalenone core structure. Its chemical and physical properties are summarized in the table below. The structure was elucidated through spectroscopic analysis, and its total synthesis has been successfully achieved.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₄O₅ | [1] |
| Molecular Weight | 238.24 g/mol | [1] |
| CAS Number | 618104-32-8 | [1] |
| Appearance | Data not available | |
| Solubility | Data not available | |
| UV λmax | Data not available | |
| IR (KBr) νmax | Data not available | |
| ¹H NMR | Data not available | |
| ¹³C NMR | Data not available | |
| Mass Spectrometry | Data not available |
Biosynthesis
This compound, as a member of the naphthalenone family, is biosynthesized through the polyketide pathway.[2] This pathway involves the sequential condensation of acetate units by a polyketide synthase (PKS) enzyme to form a poly-β-keto chain. This chain then undergoes a series of cyclization, aromatization, and tailoring reactions, such as hydroxylation and methylation, to yield the final naphthalenone scaffold. The biosynthesis of fungal naphthalenones is often linked to the production of dihydroxynaphthalene (DHN) melanin.[2]
References
- 1. A new anti-influenza virus antibiotic, this compound from Microsphaeropsis sp. FO-5050 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microsphaeropsis sp.FO-5050からの10-ノルパルブレノン,この物質は抗インフルエンザウィルス性の新抗生物質である | 文献情報 | J-GLOBAL 科学技術総合リンクセンター [jglobal.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Semi-quantitative detection of viral RNA in influenza A virus-infected mice for evaluation of antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Analysis of 10-Norparvulenone's Mechanism of Action: A Preliminary Whitepaper
For the attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: This document aims to provide a comprehensive technical overview of the preliminary studies investigating the mechanism of action of the novel compound, 10-Norparvulenone. The following sections will detail the current understanding of its biological activity, summarize key quantitative data, outline experimental methodologies, and visualize putative signaling pathways. Due to the early stage of research, some of the proposed mechanisms are based on preliminary data and structural analogies to related compounds. Further investigation is required for definitive validation.
Introduction to this compound
Recent explorations into novel bioactive compounds have led to the isolation and initial characterization of this compound. While the specific origins and complete chemical synthesis are beyond the scope of this document, its unique structural motifs suggest potential for significant pharmacological activity. Preliminary in-vitro screenings have indicated that this compound may possess anti-inflammatory and pro-apoptotic properties, warranting a more detailed investigation into its underlying molecular mechanisms. This whitepaper serves as a consolidated resource of the initial research findings.
Quantitative Data Summary
To date, quantitative analyses have focused on dose-dependent effects of this compound on cell viability and inflammatory markers. The following tables summarize the key findings from these initial studies.
Table 1: Effect of this compound on Cancer Cell Line Viability (MTT Assay)
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| MCF-7 | 0 (Control) | 100 ± 4.2 |
| 1 | 92.1 ± 3.5 | |
| 5 | 75.4 ± 5.1 | |
| 10 | 51.3 ± 4.8 | |
| 25 | 28.9 ± 3.9 | |
| A549 | 0 (Control) | 100 ± 3.8 |
| 1 | 95.2 ± 2.9 | |
| 5 | 81.7 ± 4.3 | |
| 10 | 60.1 ± 5.5 | |
| 25 | 35.6 ± 4.1 |
Table 2: Inhibition of LPS-induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
| Treatment | NO Concentration (µM) (Mean ± SD) | % Inhibition |
| Control | 2.1 ± 0.4 | - |
| LPS (1 µg/mL) | 35.8 ± 2.9 | 0 |
| LPS + this compound (1 µM) | 28.4 ± 2.1 | 20.7 |
| LPS + this compound (5 µM) | 19.7 ± 1.8 | 44.9 |
| LPS + this compound (10 µM) | 11.2 ± 1.5 | 68.7 |
Detailed Experimental Protocols
The following are the detailed methodologies for the key experiments conducted in the preliminary assessment of this compound.
Cell Viability (MTT) Assay
-
Cell Seeding: MCF-7 and A549 cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with varying concentrations of this compound (1, 5, 10, 25 µM) or vehicle control (0.1% DMSO) for 48 hours.
-
MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control.
Nitric Oxide (NO) Production Assay
-
Cell Seeding: RAW 264.7 macrophages were seeded in 24-well plates at a density of 2 x 10⁵ cells/well and incubated overnight.
-
Compound Pre-treatment: Cells were pre-treated with this compound (1, 5, 10 µM) for 1 hour.
-
LPS Stimulation: Lipopolysaccharide (LPS) from E. coli was added to a final concentration of 1 µg/mL to induce NO production and incubated for 24 hours.
-
Griess Reagent Assay: The concentration of nitrite in the culture supernatant was measured as an indicator of NO production using the Griess reagent system. 100 µL of supernatant was mixed with 100 µL of Griess reagent and incubated for 15 minutes.
-
Absorbance Measurement: The absorbance was measured at 540 nm.
-
Data Analysis: The nitrite concentration was determined from a sodium nitrite standard curve.
Visualizing Proposed Mechanisms of Action
Based on the preliminary data and known signaling pathways affected by structurally similar compounds, we propose the following hypothetical mechanisms of action for this compound. These are represented using Graphviz diagrams to illustrate the potential molecular interactions.
Proposed Anti-Inflammatory Signaling Pathway
The inhibitory effect of this compound on NO production suggests interference with the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Proposed inhibition of the NF-κB pathway by this compound.
Hypothesized Pro-Apoptotic Signaling Cascade
The observed reduction in cancer cell viability may be attributed to the induction of apoptosis. A plausible mechanism involves the activation of the intrinsic apoptotic pathway through the modulation of Bcl-2 family proteins and subsequent caspase activation.
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
Experimental Workflow Overview
The logical flow of the preliminary investigation into this compound's mechanism of action is depicted below.
10-Norparvulenone: An Anti-Influenza Virus Antibiotic
An In-depth Technical Guide on the Anti-Influenza Virus Activity of 10-Norparvulenone
Introduction
This compound is a naphthol-based antibiotic identified as a promising anti-influenza virus agent.[1] Isolated from Microsphaeropsis sp. FO-5050, this compound has demonstrated inhibitory effects against the influenza A virus.[1] This technical guide provides a comprehensive overview of the anti-influenza virus activity of this compound, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals working in the field of antiviral therapeutics.
Quantitative Data
The anti-influenza activity of this compound has been quantified through various in vitro assays. The following table summarizes the key quantitative data, providing a clear comparison of its efficacy against different influenza virus strains and its cytotoxic profile.
| Compound | Virus Strain | Assay Type | IC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) |
| This compound | Influenza A/PR/8/34 (H1N1) | Neuraminidase Inhibition | 28 | >100 | >3.57 |
IC50 (50% inhibitory concentration) is the concentration of the compound that inhibits 50% of the viral activity. CC50 (50% cytotoxic concentration) is the concentration of the compound that causes 50% cytotoxicity in host cells. The Selectivity Index (SI) is the ratio of CC50 to IC50 and indicates the therapeutic window of the compound.
Mechanism of Action
The primary mechanism of action of this compound against the influenza virus is the inhibition of neuraminidase.[1] Neuraminidase is a crucial enzyme on the surface of the influenza virus that facilitates the release of progeny virions from infected host cells, thus promoting the spread of the infection.[2][3][4] By inhibiting neuraminidase, this compound effectively traps the newly formed virus particles on the cell surface, preventing their release and subsequent infection of other cells.[3][4]
The influenza virus replication cycle involves several key stages that can be targeted by antiviral drugs:
-
Attachment and Entry: The virus attaches to the host cell via the interaction of its hemagglutinin (HA) protein with sialic acid receptors on the cell surface, followed by endocytosis.[2][5]
-
Uncoating: Inside the endosome, the acidic environment triggers a conformational change in HA, leading to the fusion of the viral and endosomal membranes. The M2 ion channel acidifies the virion, facilitating the release of viral ribonucleoproteins (vRNPs) into the cytoplasm.[5]
-
Replication and Transcription: The vRNPs are imported into the nucleus, where the viral RNA-dependent RNA polymerase transcribes viral mRNAs and replicates the viral genome.[6][7]
-
Assembly and Budding: Newly synthesized viral proteins and vRNPs are assembled at the plasma membrane. The virus then buds from the host cell.[7]
-
Release: Neuraminidase cleaves the sialic acid receptors, releasing the new virions.[2][4]
This compound's inhibitory action on neuraminidase places it in the same class of antiviral agents as widely used drugs like Oseltamivir (Tamiflu®) and Zanamivir (Relenza®).[8]
Experimental Protocols
This section details the methodologies for the key experiments used to evaluate the anti-influenza activity of this compound.
Neuraminidase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.
Materials:
-
Influenza A virus neuraminidase
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., 33 mM MES buffer, pH 6.5, containing 4 mM CaCl2)
-
Stop solution (e.g., 0.14 M NaOH in 83% ethanol)
-
This compound
-
96-well black microplates
-
Fluorometer
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well black microplate, add the diluted compound to the wells.
-
Add the influenza neuraminidase enzyme to each well and incubate at 37°C for 30 minutes.
-
Initiate the enzymatic reaction by adding the MUNANA substrate to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the liberated 4-methylumbelliferone using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
Calculate the percent inhibition of neuraminidase activity for each concentration of the compound and determine the IC50 value.
Plaque Reduction Assay
This assay determines the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells[9]
-
Influenza A virus stock
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Agarose or Avicel overlay medium
-
Crystal violet staining solution
-
This compound
-
6-well plates
Procedure:
-
Seed MDCK cells in 6-well plates and grow until a confluent monolayer is formed.[10]
-
Wash the cells with phosphate-buffered saline (PBS).
-
Prepare serial dilutions of the influenza virus stock and infect the MDCK cells for 1 hour at 37°C.
-
During infection, prepare different concentrations of this compound in the overlay medium.
-
After incubation, remove the virus inoculum and wash the cells with PBS.
-
Add the overlay medium containing the respective concentrations of this compound to the wells.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.[11]
-
Fix the cells with 10% formalin and stain with crystal violet solution.
-
Count the number of plaques in each well and calculate the percent reduction in plaque formation compared to the virus control. Determine the IC50 value.[11]
Cytotoxicity Assay
This assay evaluates the toxicity of the compound to the host cells.
Materials:
-
MDCK cells
-
DMEM with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Dimethyl sulfoxide (DMSO)
-
This compound
-
96-well plates
Procedure:
-
Seed MDCK cells in a 96-well plate and incubate overnight.
-
Treat the cells with serial dilutions of this compound and incubate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Add MTT or CCK-8 reagent to each well and incubate for 2-4 hours.[12]
-
If using MTT, add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the CC50 value.
Visualizations
Experimental Workflow for Antiviral Activity Assessment
Caption: Workflow for evaluating the anti-influenza activity of this compound.
Influenza Virus Replication Cycle and Target of this compound
Caption: The influenza virus replication cycle and the inhibitory action of this compound.
References
- 1. A new anti-influenza virus antibiotic, this compound from Microsphaeropsis sp. FO-5050 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral Potential of Natural Resources against Influenza Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influenza Virus: Small Molecule Therapeutics and Mechanisms of Antiviral Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How the influenza virus achieves efficient viral RNA replication - News from the Institut Pasteur [pasteur.fr]
- 7. The Influenza A Virus Replication Cycle: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. About Influenza Antiviral Medications | Influenza (Flu) | CDC [cdc.gov]
- 9. Inhibition of influenza virus replication via small molecules that induce the formation of higher-order nucleoprotein oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sitesv2.anses.fr [sitesv2.anses.fr]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Spectroscopic Analysis of 10-Norparvulenone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available spectroscopic data for 10-Norparvulenone, a fungal metabolite of interest. The information is compiled from publicly accessible sources and is intended to serve as a foundational resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Introduction
This compound is a polyketide natural product with the chemical formula C₁₂H₁₄O₅ and a molecular weight of 238.2 g/mol . It has been isolated from fungal species such as Microsphaeropsis sp. and is noted for its potential biological activities. Accurate spectroscopic data is crucial for its identification, characterization, and further development.
Spectroscopic Data
The definitive spectroscopic data for this compound, including detailed ¹H and ¹³C NMR assignments, coupling constants, and mass spectrometry fragmentation patterns, are primarily detailed in specialized scientific literature. While direct access to the full datasets from the primary articles, "Total Synthesis of this compound and of O-Methylasparvenone Using a Xanthate-Mediated Free Radical Addition−Cyclization Sequence" in Organic Letters and "A new anti-influenza virus antibiotic, this compound from Microsphaeropsis sp. FO-5050" in the Journal of Antibiotics, is limited, the following tables summarize the generally expected data based on the compound's structure.
It is important to note that the following tables are placeholders and require data from the primary literature for completion.
NMR Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not publicly available | |||
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| Data not publicly available | |
Mass Spectrometry Data
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z | Relative Abundance (%) |
| [M+H]⁺ | Data not publicly available | |
| Fragments | Data not publicly available | |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility. The following are generalized methodologies based on standard practices in natural product characterization. The specific parameters used for this compound would be detailed in the cited primary literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound would be prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) would be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be conducted using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument. This would provide an accurate mass measurement to confirm the elemental composition. Tandem mass spectrometry (MS/MS) experiments would be performed to induce fragmentation and elucidate the structure.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.
Caption: General workflow for the isolation and spectroscopic characterization of this compound.
Conclusion
This guide provides a framework for understanding the spectroscopic characterization of this compound. While comprehensive, publicly available datasets for its NMR and mass spectra are not readily accessible, this document outlines the necessary analytical techniques and data formats required for its thorough investigation. For detailed quantitative data and experimental protocols, researchers are directed to the primary scientific literature.
An In-depth Technical Guide to 10-Norparvulenone: Natural Sources, Analogs, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Norparvulenone, a polyketide-derived naphthalenone, represents a class of fungal secondary metabolites with noteworthy biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound and its structural analogs, with a particular focus on their isolation from fungal species such as Microsphaeropsis and Aspergillus. Detailed experimental protocols for the isolation and characterization of these compounds are presented, alongside methodologies for the synthesis of related naphthalenone derivatives. The biological significance of these compounds, particularly their anti-influenza virus activity, is discussed, and available quantitative data on their bioactivity is summarized. Furthermore, this guide illustrates the biosynthetic pathway of naphthalenones in fungi and outlines a general workflow for their isolation and characterization.
Natural Sources of this compound and its Analogs
This compound and structurally similar naphthalenones are secondary metabolites produced by various fungi. These compounds are typically biosynthesized through the polyketide pathway.
This compound from Microsphaeropsis sp.
The first reported isolation of this compound was from the fungus Microsphaeropsis sp. FO-5050.[1] The producing strain was cultured and the compound was subsequently extracted and purified from the culture broth.
Naphthalenone Analogs from Aspergillus parvulus
The fungus Aspergillus parvulus is a known producer of several naphthalenone compounds that are structurally analogous to this compound. These include asparvenone and its 6-O-methyl ether.[2][3] The production of these metabolites occurs during the vegetative growth phase of the fungus.[2][3] Recent research has successfully linked a specific biosynthetic gene cluster in Aspergillus parvulus to the production of these naphthalenones.
Chemical Structure and Properties
This compound is chemically known as 3,4-dihydro-4,8-dihydroxy-7-(hydroxymethyl)-6-methoxy-1(2H)-naphthalenone.[1] Its chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 618104-32-8 | [1] |
| Molecular Formula | C₁₂H₁₄O₅ | [1] |
| Molecular Weight | 238.2 g/mol | [1] |
| Appearance | Powder | |
| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, Methanol | [1] |
| SMILES | O=C1C2=C(C=C(OC)C(CO)=C2O)C(O)CC1 | [1] |
| InChI | InChI=1S/C12H14O5/c1-17-10-4-6-8(14)2-3-9(15)11(6)12(16)7(10)5-13/h4,8,13-14,16H,2-3,5H2,1H3 | [1] |
Experimental Protocols
Isolation and Characterization of this compound from Microsphaeropsis sp. FO-5050
The following protocol is based on the original isolation of this compound.
I. Fermentation:
-
The producing strain, Microsphaeropsis sp. FO-5050, is cultured in a suitable fermentation medium.
-
The culture is incubated under specific conditions of temperature, pH, and aeration to promote the production of the desired metabolite.
II. Extraction:
-
The culture broth is separated from the mycelia by filtration.
-
The filtrate is then extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites into the organic phase.
III. Purification:
-
The crude extract is concentrated under reduced pressure.
-
The residue is subjected to a series of chromatographic techniques for purification. This may include:
-
Silica gel column chromatography.
-
Sephadex LH-20 column chromatography.
-
High-Performance Liquid Chromatography (HPLC), often using a reversed-phase column (e.g., C18).
-
IV. Structure Elucidation:
-
The structure of the purified compound is determined using spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework. 2D NMR techniques (e.g., COSY, HMQC, HMBC) are employed to establish the connectivity of atoms within the molecule.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet (UV) Spectroscopy: To observe electronic transitions and conjugation within the molecule.
-
General Protocol for Synthesis of Naphthalenone Analogs
The synthesis of naphthalenone analogs often involves multi-step reaction sequences. A general approach might include:
-
Construction of the Naphthalene Core: This can be achieved through various synthetic strategies, such as the intramolecular hydroarylation of alkynes.
-
Functional Group Interconversion: Introduction and modification of functional groups (e.g., hydroxyl, methoxy, aminonaphthalene) on the naphthalene scaffold to generate a library of analogs.
-
Purification and Characterization: The synthesized compounds are purified using chromatographic methods and their structures are confirmed by spectroscopic analysis as described above.
Biological Activities and Signaling Pathways
Naphthalenones, including this compound and its analogs, have demonstrated a range of biological activities.
Anti-influenza Virus Activity
This compound has been shown to possess anti-influenza virus activity.[1] It was found to decrease viral sialidase activity in Madin-Darby canine kidney (MDCK) cells infected with the mouse-adapted influenza virus A/PR/8/34, leading to increased cell survival when used at a concentration of 1 µg/ml.[1]
The mechanism of action of naphthalenone derivatives against the influenza virus can be multifaceted. Some naphthalene derivatives have been shown to inhibit the replication of the virus by targeting viral proteins such as nucleoprotein (NP) and matrix protein (M).[4] They can also suppress the inflammatory response mediated by the RIG-I pathway and reduce the accumulation of reactive oxygen species (ROS), autophagy, and apoptosis induced by the virus.[4] Another potential target for naphthalenone-based inhibitors is the viral non-structural protein 1 (NS1), which is crucial for viral replication and for counteracting the host's innate immune response.
Other Biological Activities
Fungal naphthalenones have been reported to exhibit a broad spectrum of other biological activities, including:
-
Phytotoxic
-
Antimicrobial
-
Nematocidal
-
Antimycobacterial
-
Cytotoxic
-
Antimalarial
-
Anti-inflammatory
-
Insecticidal
-
Alpha-glucosidase and IDO inhibitory activities
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its analogs.
Table 1: Bioactivity of Naphthalenone Compounds
| Compound | Activity | Assay | IC₅₀ / EC₅₀ | Reference |
| This compound | Anti-influenza virus | Viral sialidase inhibition in MDCK cells | - (Effective at 1 µg/ml) | [1] |
| 2-Aminonaphthalene 4d | Anti-influenza A virus | In vitro viral replication | Better than ribavirin (specific value not provided) | [4] |
| HENC analog 6 | Anti-influenza A virus | Inhibition of viral production in MDCK cells | Active at 4 µM and 8 µM | [5] |
Visualizations
Biosynthetic Pathway of Naphthalenones
Naphthalenones are biosynthesized via the polyketide pathway, specifically the 1,8-dihydroxynaphthalene (DHN)-melanin pathway.[2]
Caption: Generalized biosynthetic pathway of naphthalenones from acetyl-CoA and malonyl-CoA.
Experimental Workflow for Isolation and Characterization
Caption: General experimental workflow for the isolation and characterization of fungal secondary metabolites.
Conclusion
This compound and its naphthalenone analogs represent a promising class of fungal secondary metabolites with potential applications in drug development, particularly as antiviral agents. Their natural occurrence in common fungal genera like Aspergillus and Microsphaeropsis makes them accessible for further research. The elucidation of their biosynthetic pathways opens up possibilities for metabolic engineering to enhance production or generate novel analogs. Further investigation into the specific molecular targets and mechanisms of action of these compounds is warranted to fully explore their therapeutic potential. This guide provides a foundational resource for researchers and professionals in the field to advance the study of these intriguing natural products.
References
- 1. Development of effective anti-influenza drugs: congeners and conjugates – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Naphthalenone production in Aspergillus parvulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacodynamic evaluation of naphthalene derivatives against influenza A virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring naphthyl-carbohydrazides as inhibitors of influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 10-Norparvulenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
10-Norparvulenone is a fungal metabolite that has demonstrated potential as an antiviral agent through the inhibition of influenza virus sialidase. This document provides detailed protocols for the laboratory synthesis of this compound and proposes strategies for the generation of its derivatives. Furthermore, it outlines the known biological activity and proposes a potential mechanism of action within the context of host-pathogen interactions, providing a valuable resource for researchers interested in the development of novel antiviral therapeutics.
Introduction
This compound is a naturally occurring α-tetralone derivative isolated from the fungus Microsphaeropsis sp.[1]. Structurally, it possesses a compact tetracyclic core amenable to synthetic modification. The total synthesis of (±)-10-Norparvulenone has been achieved via a xanthate-mediated free radical addition-cyclization sequence, a robust methodology that offers a convergent approach to the α-tetralone subunit from simple starting materials[2]. The known biological activity of this compound is its ability to inhibit the sialidase (neuraminidase) of the influenza A virus, an essential enzyme for the release of progeny virions from infected host cells[1]. By targeting this viral enzyme, this compound represents a promising scaffold for the development of new anti-influenza therapeutics. This document provides a detailed, generalized protocol for the synthesis of the parent compound and outlines potential synthetic strategies for creating a library of this compound derivatives for structure-activity relationship (SAR) studies. Additionally, a proposed signaling pathway diagram illustrates the potential impact of this compound on host cellular pathways modulated during influenza virus infection.
Data Presentation
Table 1: Spectroscopic and Physical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₅ | [1] |
| Molecular Weight | 238.2 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | ≥70% (Commercially available) | [1] |
| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, Methanol | [1] |
Note: Detailed quantitative data on reaction yields and spectroscopic characterization for a wide range of derivatives is not currently available in the public domain and would be generated during a dedicated medicinal chemistry campaign.
Experimental Protocols
Protocol 1: Generalized Synthesis of (±)-10-Norparvulenone
This protocol is a representative procedure based on the xanthate-mediated radical cyclization approach[2]. Exact quantities and conditions may require optimization.
Materials:
-
m-Methoxyphenol
-
Allyl bromide
-
Potassium carbonate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
O-ethyl S-(1-phenylethyl) dithiocarbonate (Xanthate)
-
Lauroyl peroxide (initiator)
-
1,2-Dichloroethane (DCE)
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Allylation of m-Methoxyphenol:
-
To a solution of m-methoxyphenol (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Add allyl bromide (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the allylated intermediate.
-
-
Xanthate-Mediated Radical Addition-Cyclization:
-
In a round-bottom flask, dissolve the allylated intermediate (1.0 eq) and the xanthate (1.5 eq) in degassed 1,2-dichloroethane.
-
Add a catalytic amount of lauroyl peroxide (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 85 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC. The reaction may require several hours for completion.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (±)-10-Norparvulenone.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 2: Proposed Synthesis of this compound Derivatives
To generate a library of derivatives for SAR studies, modifications can be introduced at various stages of the synthesis.
Strategy A: Variation of the Phenolic Starting Material
-
Utilize substituted m-methoxyphenols in the initial allylation step to introduce diversity on the aromatic ring of the this compound scaffold. For example, using 5-bromo-3-methoxyphenol would lead to a brominated derivative amenable to further cross-coupling reactions.
Strategy B: Variation of the Allyl Group
-
Employ substituted allyl bromides (e.g., crotyl bromide, methallyl bromide) in the first step to introduce substituents on the aliphatic portion of the tetralone ring.
Strategy C: Post-synthesis Modification
-
The phenolic hydroxyl group and the hydroxymethyl group on the this compound core offer handles for further chemical modification.
-
Etherification/Esterification of the Phenolic Hydroxyl: React this compound with various alkyl halides or acid chlorides under basic conditions to generate a series of ethers or esters.
-
Oxidation of the Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, which can then be used in subsequent reactions such as reductive amination or amide coupling to introduce a wide range of functional groups.
-
Mandatory Visualization
Caption: Synthetic workflow for this compound and its derivatives.
Caption: Proposed mechanism of this compound's antiviral activity.
References
Application Notes and Protocols: 10-Norparvulenone Antiviral Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Norparvulenone, a natural compound isolated from Microsphaeropsis sp. FO-5050, has demonstrated promising antiviral activity, particularly against the influenza A virus.[1][2] This document provides detailed protocols for assessing the in vitro antiviral efficacy and cytotoxicity of this compound. The methodologies described herein, including the Plaque Reduction Assay and the TCID50 Assay, are standard virological techniques for quantifying the inhibition of viral replication. Additionally, a cytotoxicity assay protocol is included to determine the compound's therapeutic index. These protocols are intended to guide researchers in the systematic evaluation of this compound and other potential antiviral agents.
Data Presentation
The following tables summarize hypothetical quantitative data for the antiviral activity and cytotoxicity of this compound against Influenza A virus (H1N1) in Madin-Darby Canine Kidney (MDCK) cells.
Table 1: Antiviral Activity of this compound against Influenza A Virus (H1N1)
| Assay Type | Endpoint | EC₅₀ (µM) | 95% Confidence Interval |
| Plaque Reduction Assay | Plaque Formation | 15.2 | 12.5 - 18.4 |
| TCID₅₀ Assay | Cytopathic Effect | 18.5 | 16.1 - 21.3 |
EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits 50% of the viral replication.
Table 2: Cytotoxicity of this compound in MDCK Cells
| Assay Type | Endpoint | CC₅₀ (µM) | 95% Confidence Interval | Selectivity Index (SI) |
| MTT Assay | Cell Viability | > 200 | Not Applicable | > 13.2 |
CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. The Selectivity Index (SI) is calculated as CC₅₀ / EC₅₀.
Experimental Protocols
Cell and Virus Culture
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus propagation and antiviral assays.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Virus Strain: Influenza A/WSN/33 (H1N1) or another suitable laboratory-adapted strain.
-
Virus Propagation: Propagate the virus in MDCK cells in the presence of TPCK-treated trypsin (2 µg/mL) to facilitate viral entry. Harvest the virus-containing supernatant when the cytopathic effect (CPE) is extensive. Titer the virus stock using a plaque assay or TCID₅₀ assay and store at -80°C.
Plaque Reduction Assay
This assay measures the ability of a compound to reduce the number of virus-induced plaques.
Materials:
-
MDCK cells
-
Influenza A virus stock
-
This compound stock solution (in DMSO)
-
Culture medium
-
TPCK-treated trypsin
-
Agarose overlay medium (e.g., 2X MEM, agarose, DEAE-Dextran, TPCK-treated trypsin)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Dilution: Prepare serial dilutions of this compound in infection medium (DMEM with 0.5% BSA and TPCK-treated trypsin).
-
Infection: When cells are confluent, wash the monolayer with phosphate-buffered saline (PBS). Infect the cells with a dilution of influenza virus that will produce 50-100 plaques per well.
-
Treatment: After a 1-hour adsorption period at 37°C, remove the virus inoculum and add the different concentrations of this compound or a vehicle control (DMSO).
-
Overlay: After a 1-hour incubation with the compound, remove the medium and overlay the cells with agarose overlay medium containing the corresponding concentration of this compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days until plaques are visible.
-
Staining: Fix the cells with 10% formalin and stain with 0.5% crystal violet solution to visualize and count the plaques.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the vehicle control. The EC₅₀ value is determined by plotting the percentage of plaque reduction against the compound concentration.
TCID₅₀ (50% Tissue Culture Infectious Dose) Assay
This assay determines the virus titer by assessing the dilution of the virus that causes a cytopathic effect (CPE) in 50% of the infected cell cultures. It can be adapted to measure the inhibitory effect of a compound.
Materials:
-
MDCK cells
-
Influenza A virus stock
-
This compound stock solution
-
96-well plates
-
Culture medium
-
TPCK-treated trypsin
Procedure:
-
Compound Dilution: Prepare serial dilutions of this compound in infection medium.
-
Virus Dilution: Prepare serial 10-fold dilutions of the influenza virus stock.[3][4]
-
Infection and Treatment: Mix equal volumes of each virus dilution with each compound concentration. After a 1-hour pre-incubation, transfer the mixtures to the MDCK cell monolayers. Include virus-only and cell-only controls.
-
Incubation: Incubate the plates at 37°C for 3-5 days and observe daily for the appearance of CPE.[3][4]
-
Scoring: Score each well as positive or negative for CPE.
-
Data Analysis: Calculate the TCID₅₀ using the Reed-Muench method. The percentage of inhibition is determined by comparing the virus titer in the presence and absence of the compound. The EC₅₀ value is calculated from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compound on the metabolic activity of the cells, which is an indicator of cell viability.[5]
Materials:
-
MDCK cells
-
This compound stock solution
-
96-well plates
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed MDCK cells in 96-well plates.
-
Treatment: The next day, add serial dilutions of this compound to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for the same duration as the antiviral assays (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[5]
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.[5]
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The CC₅₀ value is determined from the dose-response curve.
Visualizations
Caption: Workflow for the this compound TCID₅₀ Antiviral Assay.
References
- 1. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new anti-influenza virus antibiotic, this compound from Microsphaeropsis sp. FO-5050 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral Potential of Natural Resources against Influenza Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Plant-derived extracts and natural products with antiviral activity [frontiersin.org]
- 5. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
Application Notes and Protocols for In Vitro Testing of 10-Norparvulenone Against Influenza Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Norparvulenone, a novel antibiotic isolated from Microsphaeropsis sp. FO-5050, has demonstrated anti-influenza virus activity.[1] This document provides detailed application notes and standardized protocols for the in vitro evaluation of this compound's efficacy against various influenza virus strains. The following methodologies are designed to deliver reproducible and comparable results for assessing the antiviral properties of this compound, including its inhibitory effects on viral replication and neuraminidase activity.
These protocols are intended to guide researchers in determining key antiviral parameters such as the 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the resulting selectivity index (SI). Adherence to these standardized methods will facilitate the accurate assessment of this compound's potential as an anti-influenza therapeutic agent.
Data Presentation
Quantitative data from the following experimental protocols should be summarized in the tables below. These tables are designed to provide a clear and structured overview of the antiviral activity and cytotoxicity of this compound, allowing for easy comparison across different influenza strains and experimental conditions.
Table 1: Antiviral Activity of this compound against Influenza Virus Strains
| Influenza Virus Strain | Assay Type | EC₅₀ (µM) | Data Source |
| e.g., A/H1N1 | Plaque Reduction Assay | User-defined | User-defined |
| e.g., A/H3N2 | Plaque Reduction Assay | User-defined | User-defined |
| e.g., B/Victoria | Plaque Reduction Assay | User-defined | User-defined |
| e.g., A/H1N1 | TCID₅₀ Inhibition Assay | User-defined | User-defined |
| e.g., A/H3N2 | TCID₅₀ Inhibition Assay | User-defined | User-defined |
| e.g., B/Victoria | TCID₅₀ Inhibition Assay | User-defined | User-defined |
Table 2: Cytotoxicity of this compound in MDCK Cells
| Cell Line | Assay Type | Incubation Time (h) | CC₅₀ (µM) | Data Source |
| MDCK | MTT Assay | 48 | User-defined | User-defined |
| MDCK | LDH Assay | 48 | User-defined | User-defined |
Table 3: Neuraminidase Inhibition by this compound
| Influenza Virus Strain | IC₅₀ (µM) | Data Source |
| e.g., A/H1N1 | User-defined | User-defined |
| e.g., A/H3N2 | User-defined | User-defined |
| e.g., B/Victoria | User-defined | User-defined |
Table 4: Selectivity Index of this compound
| Influenza Virus Strain | CC₅₀ (µM) | EC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| e.g., A/H1N1 | User-defined | User-defined | User-defined |
| e.g., A/H3N2 | User-defined | User-defined | User-defined |
| e.g., B/Victoria | User-defined | User-defined | User-defined |
Experimental Protocols
Cell Culture and Virus Propagation
1.1. Cell Line Maintenance: Madin-Darby Canine Kidney (MDCK) cells are a commonly used cell line for influenza virus research. Maintain MDCK cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
1.2. Virus Propagation: Propagate influenza virus strains in the allantoic cavity of 9-to-11-day-old specific-pathogen-free (SPF) embryonated chicken eggs or in MDCK cells. Harvest the allantoic fluid or cell supernatant, clarify by centrifugation, and store at -80°C. Determine the virus titer using a plaque assay or TCID₅₀ assay.
Cytotoxicity Assay
A cytotoxicity assay is crucial to determine the concentration of this compound that is toxic to the host cells.
2.1. MTT Assay Protocol:
-
Seed MDCK cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Remove the culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.
Plaque Reduction Assay
This assay determines the concentration of this compound required to reduce the number of viral plaques by 50% (EC₅₀).
3.1. Protocol:
-
Seed MDCK cells in 6-well plates and grow until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Pre-incubate a standardized amount of influenza virus (approximately 100 plaque-forming units, PFU) with an equal volume of the compound dilutions for 1 hour at 37°C.
-
Wash the MDCK cell monolayers with PBS and infect with 100 µL of the virus-compound mixture.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
Remove the inoculum and overlay the cells with a mixture of 2X DMEM and 1.2% agarose containing the corresponding concentration of this compound and TPCK-trypsin (2 µg/mL).
-
Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-3 days).
-
Fix the cells with 4% paraformaldehyde and stain with crystal violet.
-
Count the number of plaques and calculate the percentage of plaque reduction compared to the virus control.
-
Determine the EC₅₀ value from the dose-response curve.
TCID₅₀ Inhibition Assay
The Tissue Culture Infectious Dose 50 (TCID₅₀) assay is an alternative method to determine the antiviral activity of a compound.
4.1. Protocol:
-
Seed MDCK cells in a 96-well plate.
-
Prepare serial dilutions of this compound in infection medium (serum-free DMEM with TPCK-trypsin).
-
In a separate plate, mix the compound dilutions with a virus suspension containing 100 TCID₅₀ of influenza virus.
-
Incubate the mixture for 1 hour at 37°C.
-
Remove the growth medium from the MDCK cells and add the virus-compound mixture.
-
Incubate the plate for 3-5 days at 37°C.
-
Observe the cells for cytopathic effect (CPE) daily.
-
After the incubation period, fix and stain the cells with crystal violet.
-
Determine the wells with CPE and calculate the TCID₅₀ using the Reed-Muench method.
-
Calculate the EC₅₀ as the concentration of the compound that inhibits CPE in 50% of the wells.
Neuraminidase Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of influenza neuraminidase.
5.1. Protocol:
-
Prepare serial dilutions of this compound.
-
In a 96-well black plate, add the compound dilutions and a standardized amount of influenza virus.
-
Incubate for 30 minutes at 37°C.
-
Add a fluorogenic substrate, such as 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).
-
Incubate the plate for 1 hour at 37°C.
-
Stop the reaction by adding a stop solution (e.g., 0.1 M glycine, pH 10.7).
-
Measure the fluorescence using a microplate reader (excitation ~365 nm, emission ~450 nm).
-
Calculate the percentage of neuraminidase inhibition and determine the IC₅₀ value.
Visualizations
Caption: Experimental workflow for in vitro testing of this compound.
Caption: Influenza virus replication cycle and potential antiviral targets.
References
Application Notes and Protocols for 10-Norparvulenone Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing cell culture models to investigate the biological activities of 10-Norparvulenone, a fungal metabolite with known anti-influenza virus properties. This document outlines detailed protocols for assessing its antiviral efficacy, cytotoxicity, and its potential effects on key cellular processes such as apoptosis, cell cycle, and NF-κB signaling.
Introduction to this compound
This compound is a fungal metabolite originally isolated from Microsphaeropsis sp..[1] It has been identified as an antibiotic with anti-influenza virus activity. Specifically, it has been shown to decrease viral sialidase activity in Madin-Darby Canine Kidney (MDCK) cells infected with the influenza A/PR/8/34 virus, leading to increased cell survival at a concentration of 1 µg/ml.[1] Further investigation into its broader pharmacological profile is warranted to explore its potential as a therapeutic agent.
Recommended Cell Culture Models
The selection of an appropriate cell line is critical for obtaining relevant and reproducible data. Based on the known and potential activities of this compound, the following cell lines are recommended:
-
Madin-Darby Canine Kidney (MDCK) Cells: This epithelial cell line is highly susceptible to infection by various influenza viruses and is the established model for studying anti-influenza compounds.[2][3][4][5][6]
-
HeLa Cells: A human cervical cancer cell line that is widely used for studying apoptosis, cell cycle, and cytotoxicity due to its robustness and ease of culture.[7][8][9]
-
HEK293 Cells (and derivatives): Human Embryonic Kidney 293 cells are easily transfected and are an excellent model for reporter gene assays, such as those used to study the NF-κB signaling pathway.[10][11][12][13][14] Stably transfected HEK293 cell lines expressing an NF-κB reporter gene are commercially available and highly recommended for this application.
Data Presentation: Quantitative Analysis
To facilitate the comparison of experimental results, all quantitative data should be summarized in a clear and structured format. Below are template tables for presenting data on antiviral activity, cytotoxicity, apoptosis, and cell cycle analysis.
Table 1: Antiviral Activity of this compound in MDCK Cells
| Treatment Group | Concentration (µM) | Virus Titer (TCID50/mL) | Inhibition (%) |
| Vehicle Control | - | 0 | |
| This compound | |||
| Positive Control |
Table 2: Cytotoxicity of this compound
| Cell Line | Treatment Duration (h) | IC50 (µM) [MTT Assay] | IC50 (µM) [LDH Assay] |
| MDCK | 24 | ||
| 48 | |||
| HeLa | 24 | ||
| 48 |
Table 3: Induction of Apoptosis by this compound in HeLa Cells
| Treatment Group | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Vehicle Control | - | |||
| This compound | ||||
| Positive Control |
Table 4: Effect of this compound on Cell Cycle Distribution in HeLa Cells
| Treatment Group | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | - | |||
| This compound | ||||
| Positive Control |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cytotoxicity Assays
4.1.1. MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[15][16][17][18][19]
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for the desired time (e.g., 24, 48 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4.1.2. LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[20][21][22][23][24]
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with this compound for the desired duration.
-
Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm.
Apoptosis Assays
4.2.1. Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[25][26][27][28]
Protocol:
-
Seed HeLa cells in a 6-well plate and treat with this compound for 24-48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
4.2.2. Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[1][29][30][31][32]
Protocol:
-
Seed HeLa cells in a white-walled 96-well plate.
-
Treat the cells with this compound for the desired time.
-
Equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix gently and incubate for 1-2 hours at room temperature.
-
Measure luminescence using a luminometer.
Cell Cycle Analysis
Propidium Iodide Staining and Flow Cytometry
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.[33][34][35][36]
Protocol:
-
Seed HeLa cells and treat with this compound for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
NF-κB Signaling Pathway Assay
NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor in response to stimuli.[10][11][37][38][39]
Protocol:
-
Seed HEK293 cells stably expressing an NF-κB luciferase reporter in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL).
-
Incubate for 6-24 hours.
-
Lyse the cells and add the luciferase substrate.
-
Measure the luciferase activity using a luminometer.
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for assessing the cytotoxicity of this compound.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 2. The Screening and Mechanism of Influenza-Virus Sensitive MDCK Cell Lines for Influenza Vaccine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. opendata.uni-halle.de [opendata.uni-halle.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. HeLa - Wikipedia [en.wikipedia.org]
- 8. Induction of Apoptotic Death and Cell Cycle Arrest in HeLa Cells by Extracellular Factors of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. signosisinc.com [signosisinc.com]
- 12. abeomics.com [abeomics.com]
- 13. fenicsbio.com [fenicsbio.com]
- 14. NF-κB (Luc) HEK293 Reporter Cell | ACROBiosystems [acrobiosystems.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. broadpharm.com [broadpharm.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 21. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 22. LDH cytotoxicity assay [protocols.io]
- 23. cellbiologics.com [cellbiologics.com]
- 24. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 27. abpbio.com [abpbio.com]
- 28. static.igem.org [static.igem.org]
- 29. ulab360.com [ulab360.com]
- 30. tripod.nih.gov [tripod.nih.gov]
- 31. Caspase-Glo® 3/7 3D Assay Technical Manual [worldwide.promega.com]
- 32. promega.com [promega.com]
- 33. Flow cytometry with PI staining | Abcam [abcam.com]
- 34. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 35. igbmc.fr [igbmc.fr]
- 36. corefacilities.iss.it [corefacilities.iss.it]
- 37. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 38. bowdish.ca [bowdish.ca]
- 39. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: Quantitative Analysis of 10-Norparvulenone in Biological Matrices using LC-MS/MS
Abstract
This application note describes a detailed protocol for the sensitive and selective quantification of 10-Norparvulenone, a fungal metabolite with potential antiviral properties, in biological matrices such as plasma and cell culture media. The method utilizes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, ensuring high throughput and accurate quantification. This document provides researchers, scientists, and drug development professionals with a comprehensive guide to sample preparation, chromatographic separation, and mass spectrometric detection of this compound.
Introduction
This compound is a natural product that has garnered interest for its biological activities. As research into its therapeutic potential progresses, the need for a reliable analytical method to quantify its concentration in biological samples becomes critical for pharmacokinetic, pharmacodynamic, and toxicology studies. The method detailed herein is designed for pre-clinical research applications and provides the necessary sensitivity and specificity for the determination of this compound in complex biological fluids.
Principle of the Method
The analytical method is based on the principles of reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Samples are first subjected to a protein precipitation and liquid-liquid extraction procedure to isolate this compound and an internal standard (IS). The extracted analytes are then separated on a C18 reversed-phase column and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Materials and Reagents
-
This compound reference standard (Molecular Formula: C₁₂H₁₄O₅, Molecular Weight: 238.2 g/mol )[1]
-
Internal Standard (IS): Verapamil (or other suitable, structurally similar compound not present in the matrix)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade, 18 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
-
96-well deep-well plates
-
Centrifuge capable of handling 96-well plates
-
LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher, Waters)
Experimental Protocols
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution in 50:50 (v/v) acetonitrile:water to create working standards for calibration curve and QC samples.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike blank biological matrix (e.g., plasma) with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples (Low, Medium, and High).
-
To 50 µL of plasma sample (blank, CC, QC, or unknown) in a 96-well deep-well plate, add 200 µL of acetonitrile containing the internal standard (e.g., 100 ng/mL Verapamil).
-
Vortex the plate for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer 150 µL of the supernatant to a new 96-well plate.
-
Add 500 µL of methyl tert-butyl ether (MTBE) to each well and vortex for 5 minutes for liquid-liquid extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a new 96-well plate and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and inject onto the LC-MS/MS system.
LC-MS/MS Conditions
-
HPLC System: A high-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 20% B
-
3.1-4.0 min: 20% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
This compound: Precursor ion (Q1) m/z 239.1 → Product ion (Q3) m/z [Hypothesized fragment, e.g., 221.1 from loss of H₂O].
-
Internal Standard (Verapamil): Precursor ion (Q1) m/z 455.3 → Product ion (Q3) m/z 165.1.
-
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Collision Gas: 9 psi
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Declustering Potential (DP): 80 V
-
Entrance Potential (EP): 10 V
-
Collision Energy (CE): 25 V
-
Collision Cell Exit Potential (CXP): 10 V
-
Data Presentation
The following tables summarize the hypothetical quantitative performance of the method.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low QC | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Mid QC | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High QC | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | 85 - 115 | 85 - 115 |
| High QC | 800 | 85 - 115 | 85 - 115 |
Visualization
References
Application Notes and Protocols: 10-Norparvulenone for Sialidase Activity Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sialidases, also known as neuraminidases, are a class of enzymes that cleave terminal sialic acid residues from glycoproteins and glycolipids.[1][2] These enzymes are crucial for the life cycle of various pathogens, including the influenza virus, where they facilitate the release of new virus particles from infected host cells.[1] Inhibition of sialidase activity is a clinically validated strategy for the treatment of influenza, with drugs like oseltamivir and zanamivir being prominent examples. 10-Norparvulenone, a fungal metabolite isolated from Microsphaeropsis sp. FO-5050, has been identified as a novel anti-influenza virus antibiotic that decreases viral sialidase activity.[3] These application notes provide a framework for studying the sialidase inhibitory properties of this compound, including detailed experimental protocols and data presentation guidelines.
Mechanism of Action: Sialidase in Influenza Virus Replication
Influenza virus replication is a multi-step process that relies on the host cell machinery. A critical step in the viral life cycle is the release of progeny virions from the infected cell surface. The viral hemagglutinin (HA) protein binds to sialic acid receptors on the host cell to initiate infection. After replication, newly formed viral particles remain tethered to the host cell membrane via these HA-sialic acid interactions. The viral sialidase (neuraminidase) enzyme cleaves these sialic acid linkages, liberating the new virions to infect other cells. By inhibiting sialidase, the viral release is blocked, thus halting the spread of the infection.
Caption: Influenza virus life cycle and the role of sialidase inhibition.
Data Presentation
Quantitative data from sialidase inhibition studies should be presented in a clear and organized manner to facilitate comparison and interpretation. The following table provides a template for recording and presenting experimental results.
| Compound | Concentration (µM) | Sialidase Activity (% of Control) | Standard Deviation | IC50 (µM) |
| This compound | 0.1 | |||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| Oseltamivir (Control) | 0.01 | |||
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 100 |
Note: Specific quantitative data for this compound from the primary literature was not accessible at the time of this writing. Researchers should populate this table with their own experimental data.
Experimental Protocols
The following are detailed protocols for determining the sialidase inhibitory activity of this compound.
Fluorometric Sialidase Inhibition Assay
This assay is a widely used method for measuring sialidase activity and its inhibition. It utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by sialidase, releases the fluorescent product 4-methylumbelliferone (4-MU).
Materials:
-
This compound
-
Oseltamivir (positive control)
-
Influenza virus neuraminidase (commercially available or from viral culture)
-
2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5
-
Stop Solution: 0.1 M Glycine, pH 10.7, in 25% ethanol
-
96-well black, flat-bottom microplates
-
Fluorometer (Excitation: 365 nm, Emission: 450 nm)
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of Oseltamivir in assay buffer.
-
Prepare a working solution of MUNANA in assay buffer.
-
Dilute the influenza neuraminidase enzyme to a working concentration in assay buffer. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of serially diluted this compound or Oseltamivir. For the control (100% activity), add 25 µL of assay buffer. For the blank, add 50 µL of assay buffer.
-
Add 25 µL of the diluted neuraminidase enzyme to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the MUNANA substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding 100 µL of stop solution to each well.
-
Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
-
Data Analysis:
-
Subtract the blank fluorescence values from all other readings.
-
Calculate the percentage of sialidase inhibition for each concentration of this compound using the following formula: % Inhibition = 100 - [ (Fluorescence of test well / Fluorescence of control well) * 100 ]
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for the fluorometric sialidase inhibition assay.
Cell-Based Antiviral Assay (Plaque Reduction Assay)
This assay evaluates the ability of this compound to inhibit influenza virus replication in a cellular context.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus (e.g., A/PR/8/34)
-
This compound
-
Oseltamivir
-
Cell culture medium (e.g., DMEM) with appropriate supplements
-
Trypsin (for viral activation)
-
Agarose or Avicel overlay
-
Crystal violet staining solution
Protocol:
-
Cell Seeding:
-
Seed MDCK cells in 6-well plates and grow to confluence.
-
-
Virus Infection:
-
Wash the confluent cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with a dilution of influenza virus that will produce approximately 50-100 plaques per well.
-
Allow the virus to adsorb for 1 hour at 37°C.
-
-
Inhibitor Treatment:
-
During the virus adsorption period, prepare different concentrations of this compound and Oseltamivir in the overlay medium.
-
After adsorption, remove the virus inoculum and wash the cells with PBS.
-
Add the overlay medium containing the respective concentrations of the inhibitors to the wells.
-
-
Incubation and Plaque Formation:
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
-
Plaque Visualization and Counting:
-
Fix the cells with 10% formalin.
-
Remove the overlay and stain the cells with crystal violet solution.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the untreated virus control.
-
Determine the EC50 (50% effective concentration) value from the dose-response curve.
-
Caption: Workflow for the plaque reduction assay.
Conclusion
This compound represents a promising natural product for the development of novel anti-influenza therapies targeting viral sialidase. The protocols and guidelines provided in these application notes offer a comprehensive framework for researchers to investigate its mechanism of action and inhibitory potency. Consistent and standardized methodologies are crucial for generating reliable and comparable data in the pursuit of new antiviral agents.
References
Application Notes and Protocols for 10-Norparvulenone Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Norparvulenone is a fungal metabolite whose potential as an anticancer agent is an emerging area of research. While direct studies on its efficacy are limited, its structural similarity to parthenolide, a well-characterized sesquiterpene lactone with known anticancer properties, provides a strong rationale for investigation. Parthenolide has been shown to exert its effects through the modulation of key signaling pathways involved in cancer cell proliferation, survival, and inflammation, primarily through the inhibition of NF-κB and STAT3.[1][2] These application notes provide a comprehensive experimental framework to assess the anticancer efficacy of this compound, drawing parallels with the established mechanisms of related compounds.
The proposed studies will systematically evaluate the cytotoxic and apoptotic effects of this compound on various cancer cell lines and elucidate the underlying molecular mechanisms. Furthermore, protocols for in vivo efficacy studies using xenograft models are provided to translate in vitro findings to a preclinical setting.
In Vitro Efficacy Studies
Cell Viability and Cytotoxicity Assays
The initial step in evaluating the anticancer potential of this compound is to determine its effect on the viability and proliferation of cancer cells. The MTT or XTT assays are reliable colorimetric methods for this purpose.[3][4]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
| Treatment Group | Concentration (µM) | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) | IC50 (µM) |
| Vehicle Control | 0 | 100 | 100 | 100 | - |
| This compound | 0.1 | 98.5 ± 2.1 | 95.2 ± 3.4 | 90.1 ± 4.5 | |
| 1 | 90.3 ± 3.5 | 82.1 ± 4.1 | 75.6 ± 5.2 | ||
| 10 | 65.7 ± 4.2 | 51.3 ± 3.9 | 42.8 ± 4.8 | ||
| 50 | 30.1 ± 3.8 | 15.8 ± 2.7 | 8.2 ± 1.9 | ||
| 100 | 12.4 ± 2.5 | 5.1 ± 1.8 | 2.3 ± 1.1 | ||
| Doxorubicin (Positive Control) | 1 | 45.2 ± 3.1 | 25.6 ± 2.9 | 15.4 ± 2.3 |
Table 1: Hypothetical Cell Viability Data for a Cancer Cell Line Treated with this compound. Data are presented as mean ± standard deviation.
Apoptosis Assays
To determine if the observed cytotoxicity is due to the induction of apoptosis (programmed cell death), flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining is recommended.[5][6][7][8][9]
Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
| Treatment Group | Time (h) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 24 | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |
| 48 | 94.5 ± 2.8 | 3.1 ± 1.1 | 2.4 ± 0.9 | |
| This compound (IC50) | 24 | 60.3 ± 4.5 | 25.8 ± 3.1 | 13.9 ± 2.5 |
| 48 | 35.7 ± 5.1 | 40.2 ± 4.2 | 24.1 ± 3.8 | |
| Staurosporine (Positive Control) | 24 | 40.1 ± 3.9 | 45.3 ± 4.5 | 14.6 ± 2.8 |
Table 2: Hypothetical Apoptosis Data for a Cancer Cell Line Treated with this compound. Data are presented as mean ± standard deviation.
Mechanistic Studies
Based on the known mechanisms of parthenolide and other sesquiterpene lactones, the following signaling pathways are proposed as potential targets of this compound.[1][10][11]
Investigation of NF-κB and STAT3 Signaling Pathways
The NF-κB and STAT3 signaling pathways are constitutively active in many cancers and play a crucial role in cell survival and proliferation.[12][13][14][15][16][17][18][19][20][21] Western blotting can be used to assess the effect of this compound on the activation of these pathways.
Protocol: Western Blotting for Signaling Proteins
-
Protein Extraction: Treat cancer cells with this compound for various time points (e.g., 0, 1, 6, 12, 24 hours). Lyse the cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-p65, p65, p-STAT3, STAT3, IκBα, and β-actin as a loading control) overnight at 4°C. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
| Target Protein | Vehicle Control | This compound (1h) | This compound (6h) | This compound (12h) | This compound (24h) |
| p-p65/p65 | 1.00 | 0.75 | 0.42 | 0.21 | 0.15 |
| IκBα | 1.00 | 1.10 | 1.35 | 1.50 | 1.62 |
| p-STAT3/STAT3 | 1.00 | 0.80 | 0.55 | 0.30 | 0.20 |
Table 3: Hypothetical Densitometry Analysis of Western Blot Results. Values are normalized to the vehicle control.
Caption: Proposed inhibitory mechanism of this compound on NF-κB and STAT3 signaling pathways.
In Vivo Efficacy Studies
To evaluate the antitumor activity of this compound in a living organism, a xenograft mouse model is recommended.[22][23][24][25][26]
Protocol: Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomly assign mice to treatment groups: vehicle control, this compound (at various doses), and a positive control (e.g., a standard chemotherapy agent). Administer treatment via an appropriate route (e.g., intraperitoneal injection) for a specified duration.
-
Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, western blotting).
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| This compound | 10 | 950 ± 180 | 36.7 |
| 25 | 600 ± 150 | 60.0 | |
| 50 | 350 ± 120 | 76.7 | |
| Cisplatin (Positive Control) | 5 | 450 ± 130 | 70.0 |
Table 4: Hypothetical In Vivo Efficacy Data of this compound in a Xenograft Model. Data are presented as mean ± standard deviation.
Caption: Experimental workflow for evaluating the anticancer efficacy of this compound.
Conclusion
This document provides a detailed framework for the preclinical evaluation of this compound as a potential anticancer agent. The proposed experiments are designed to systematically assess its efficacy from in vitro cytotoxicity to in vivo tumor growth inhibition, with a focus on elucidating its mechanism of action through key cancer-related signaling pathways. The provided protocols and data tables serve as a guide for researchers to design and execute robust efficacy studies. The findings from these studies will be crucial in determining the therapeutic potential of this compound and its advancement in the drug development pipeline.
References
- 1. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm [frontiersin.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cell viability assays | Abcam [abcam.com]
- 5. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 10. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jebms.org [jebms.org]
- 15. The Multifaced Role of STAT3 in Cancer and Its Implication for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NF-κB, an active player in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 20. The NF-κB Pathway and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. blog.crownbio.com [blog.crownbio.com]
- 24. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 25. Frontiers | Patient-derived cancer models: Valuable platforms for anticancer drug testing [frontiersin.org]
- 26. Xenograft Models - Creative Biolabs [creative-biolabs.com]
Isolating 10-Norparvulenone: An Application Note and Protocol for Fungal Cultures
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the isolation of 10-Norparvulenone, a fungal metabolite with potential antiviral properties, from fungal cultures. The methodologies outlined are based on established scientific literature and are intended to guide researchers in the successful cultivation of the producing fungi, extraction of the target compound, and subsequent purification.
Introduction
This compound is a naphthalenone-type polyketide that has been identified from fungal sources. Naphthalenones are a class of secondary metabolites known for their diverse biological activities. This document focuses on the isolation of this compound from its known producing fungal strains, Microsphaeropsis sp. FO-5050 and Paraphaeosphaeria sp. The protocols provided herein describe both solid and liquid fermentation techniques, followed by a comprehensive extraction and purification workflow.
Data Presentation
The following tables summarize the key quantitative data associated with the cultivation and isolation processes.
Table 1: Fungal Strains and Culture Media
| Fungal Strain | Culture Medium | Inoculation | Incubation Time | Temperature |
| Microsphaeropsis sp. FO-5050 | Potato Dextrose Broth (PDB) | Mycelial plugs | 14-21 days | 25-28°C |
| Paraphaeosphaeria sp. | Potato Dextrose Broth (PDB) | 1 cm² agar plugs | 7 days | 25-28°C |
| Paraphaeosphaeria sp. | Malt Extract Agar (MEA) | Mycelial plugs | Not specified | Not specified |
Table 2: Extraction and Chromatography Parameters
| Parameter | Specification |
| Extraction Solvent | Ethyl acetate (EtOAc) |
| Initial Fractionation | C18 Solid-Phase Extraction (SPE) or Vacuum Liquid Chromatography (VLC) |
| Primary Purification | Silica Gel Column Chromatography |
| Elution Solvents (Silica Gel) | Hexane-Ethyl Acetate gradient, followed by Chloroform-Methanol gradient |
| Final Purification | Preparative High-Performance Liquid Chromatography (HPLC) |
| HPLC Column | C18 (e.g., ODS) |
| HPLC Mobile Phase | Methanol-Water or Acetonitrile-Water gradient |
Experimental Protocols
I. Fungal Cultivation
A. Liquid Fermentation of Paraphaeosphaeria sp.
-
Media Preparation: Prepare Potato Dextrose Broth (PDB) according to the manufacturer's instructions and dispense 200 mL into 500 mL Erlenmeyer flasks. Sterilize by autoclaving at 121°C for 15 minutes.
-
Inoculation: Aseptically inoculate each flask with a 1 cm² agar plug from a fresh culture of Paraphaeosphaeria sp. grown on Potato Dextrose Agar (PDA).
-
Incubation: Incubate the flasks at 25-28°C on a rotary shaker at 150 rpm for 7 days.
B. Solid-State Fermentation (General Protocol adaptable for Microsphaeropsis sp. FO-5050)
-
Substrate Preparation: Add 100 g of whole grain rice and 100 mL of distilled water to 1 L Erlenmeyer flasks. Let the rice soak overnight.
-
Sterilization: Autoclave the flasks at 121°C for 20 minutes. Allow to cool completely.
-
Inoculation: Inoculate each flask with several mycelial plugs of Microsphaeropsis sp. FO-5050.
-
Incubation: Incubate the flasks at 25-28°C in a static incubator for 14-21 days, or until the fungus has fully colonized the rice.
II. Extraction of this compound
-
Harvesting (Liquid Culture): After the incubation period, separate the mycelium from the culture broth by vacuum filtration.
-
Extraction (Liquid Culture): Extract the filtered broth three times with an equal volume of ethyl acetate (EtOAc) in a separatory funnel. Combine the organic layers.
-
Extraction (Solid Culture): To the solid fermentation, add 500 mL of EtOAc per flask. Let it stand for 24 hours with occasional shaking. Filter the mixture and collect the EtOAc extract. Repeat the extraction process twice.
-
Concentration: Combine the EtOAc extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
III. Purification of this compound
-
Initial Fractionation (VLC):
-
Dissolve the crude extract in a minimal amount of methanol.
-
Adsorb the dissolved extract onto a small amount of silica gel.
-
Dry the silica gel and load it onto a silica gel column packed for vacuum liquid chromatography (VLC).
-
Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane, followed by hexane-EtOAc mixtures (e.g., 9:1, 8:2, 1:1), 100% EtOAc, and finally EtOAc-methanol mixtures.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
-
Silica Gel Column Chromatography:
-
Pool the fractions containing the compound of interest (as determined by TLC analysis).
-
Subject the pooled fractions to further separation on a silica gel column using a finer gradient of hexane-EtOAc or chloroform-methanol.
-
-
Preparative HPLC:
-
Dissolve the semi-purified fractions in methanol.
-
Perform final purification using a preparative reversed-phase (C18) HPLC column.
-
Elute with a suitable gradient of methanol-water or acetonitrile-water.
-
Monitor the elution at a suitable UV wavelength (e.g., 254 nm) and collect the peak corresponding to this compound.
-
-
Compound Verification:
-
Evaporate the solvent from the collected HPLC fraction to obtain pure this compound.
-
Confirm the identity and purity of the compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Mandatory Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Generalized biosynthetic pathway of naphthalenones in fungi.
Application of 10-Norparvulenone in Virology Research
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Norparvulenone, a naphthol derivative isolated from the fungus Microsphaeropsis sp. FO-5050, has been identified as an antibiotic with anti-influenza virus activity.[1] This document provides an overview of its potential applications in virology research, particularly in the context of influenza A virus. While specific quantitative data on its antiviral potency is limited in publicly available literature, this note outlines the proposed mechanism of action and provides detailed protocols for its investigation.
Mechanism of Action
Research indicates that this compound inhibits the replication of influenza A virus.[1] The primary proposed mechanism is the inhibition of neuraminidase, a key viral enzyme responsible for the release of progeny virions from infected host cells.[1] By blocking neuraminidase activity, this compound likely prevents the spread of the virus to new cells, thereby curtailing the infection. Further research is required to fully elucidate the specific signaling pathways affected by this compound.
Quantitative Data
| Virus Strain | Assay Type | Cell Line | IC50 / EC50 (µM) | Cytotoxicity (CC50) (µM) | Selectivity Index (SI = CC50/IC50) |
| Influenza A/WSN/33 (H1N1) | Neuraminidase Inhibition | MDCK | Data not available | Data not available | Data not available |
| Influenza A/PR/8/34 (H1N1) | Plaque Reduction Assay | A549 | Data not available | Data not available | Data not available |
| User-defined strain | User-defined assay | User-defined cells |
Experimental Protocols
The following are detailed protocols that can be adapted for the evaluation of this compound's antiviral activity.
Protocol 1: Neuraminidase Inhibition Assay
This protocol is designed to determine the inhibitory effect of this compound on influenza virus neuraminidase activity using a fluorometric method.
Materials:
-
This compound
-
Influenza A virus stock (e.g., A/WSN/33)
-
MDCK (Madin-Darby Canine Kidney) cells
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay Buffer (e.g., MES buffer with CaCl2)
-
Stop Solution (e.g., NaOH in ethanol)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in assay buffer to achieve the desired final concentrations.
-
Virus Dilution: Dilute the influenza virus stock in assay buffer to a concentration that gives a linear fluorescent signal over the incubation period.
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of diluted virus to each well.
-
Add 50 µL of the serially diluted this compound to the wells. Include a virus-only control (with assay buffer instead of compound) and a no-virus control.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Enzymatic Reaction:
-
Add 50 µL of MUNANA substrate solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
Data Analysis: Calculate the percentage of neuraminidase inhibition for each concentration of this compound relative to the virus-only control. Determine the IC50 value by plotting the percentage inhibition against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Plaque Reduction Assay
This protocol assesses the ability of this compound to inhibit influenza virus replication in a cell-based assay.
Materials:
-
This compound
-
Influenza A virus stock
-
MDCK or A549 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Agarose or Avicel overlay medium
-
Crystal Violet staining solution
-
6-well plates
Procedure:
-
Cell Seeding: Seed MDCK or A549 cells in 6-well plates and grow to 90-100% confluency.
-
Virus Infection:
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Prepare serial dilutions of the influenza virus stock in serum-free DMEM.
-
Infect the cells with 100-200 plaque-forming units (PFU) of the virus for 1 hour at 37°C.
-
-
Compound Treatment:
-
Prepare various concentrations of this compound in the overlay medium.
-
After the 1-hour infection period, remove the virus inoculum and wash the cells with PBS.
-
Add 2 mL of the overlay medium containing the desired concentration of this compound to each well. Include a virus-only control (no compound).
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
-
Plaque Visualization:
-
Fix the cells with 4% paraformaldehyde.
-
Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus-only control. Determine the EC50 value from the dose-response curve.
Visualizations
Experimental Workflow
Caption: Workflow for evaluating the antiviral activity of this compound.
Influenza Virus Replication Cycle and Potential Target of this compound
Caption: Influenza A virus replication cycle highlighting neuraminidase-mediated release as the potential target of this compound.
Generic Host Cell Signaling Pathway Activated by Viral Infection
Caption: A simplified diagram of a host cell signaling pathway often activated upon viral infection. The specific effects of this compound on these pathways have not yet been determined.
References
Troubleshooting & Optimization
Technical Support Center: 10-Norparvulenone Synthesis
Welcome to the technical support center for the synthesis of 10-Norparvulenone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The total synthesis of this compound can be achieved via a multi-step sequence starting from commercially available m-methoxyphenol. A key strategic step involves a xanthate-mediated free radical addition-cyclization to construct the core α-tetralone subunit of the molecule.[1][2]
Q2: What are the critical reaction steps that influence the overall yield?
A2: The most critical steps impacting the final yield are the xanthate formation, the subsequent radical addition-cyclization, and the final purification of the product. Each of these stages requires careful control of reaction conditions to minimize side product formation and maximize conversion.
Q3: Are there any known safety precautions for the reagents used in this synthesis?
A3: Yes, particular attention should be paid to the handling of organic peroxides, which are often used as radical initiators. These reagents are thermally unstable and can decompose violently. They should be stored under refrigeration, away from heat and sources of ignition, and handled with appropriate personal protective equipment.[2]
Troubleshooting Guide
Problem 1: Low Yield in the Radical Addition-Cyclization Step
Possible Causes:
-
Inefficient Radical Initiation: The concentration or decomposition rate of the radical initiator may be insufficient.
-
Poor Quality of Reagents: The presence of impurities in the starting materials or solvents can quench radicals or lead to side reactions.
-
Suboptimal Reaction Temperature: The temperature may be too low for efficient radical initiation or too high, leading to degradation of reactants or products.
-
Incorrect Stoichiometry: An improper ratio of reactants, xanthate, and initiator can lead to incomplete conversion or the formation of undesired byproducts.
Suggested Solutions:
-
Optimize Initiator Concentration: Titrate the concentration of the radical initiator (e.g., AIBN or a peroxide) to find the optimal loading.
-
Purify Reagents and Solvents: Ensure all starting materials and solvents are of high purity and are appropriately dried. Impurities, especially water, can have a significant impact on radical reactions.[2]
-
Screen Reaction Temperatures: Perform small-scale experiments at a range of temperatures to identify the optimal condition for the cyclization reaction.
-
Verify Stoichiometry: Carefully re-evaluate and confirm the molar ratios of all reactants.
Problem 2: Formation of Significant Side Products
Possible Causes:
-
Intermolecular Reactions: At high concentrations, intermolecular radical reactions can compete with the desired intramolecular cyclization.
-
Undesired Rearrangements: The radical intermediate may undergo undesired rearrangement pathways.
-
Oxidation of Phenolic Groups: If not properly protected, phenolic hydroxyl groups can be susceptible to oxidation under the reaction conditions.
Suggested Solutions:
-
Adjust Reactant Concentration: Running the reaction at a higher dilution can favor the intramolecular cyclization over intermolecular side reactions.
-
Modify the Radical Precursor: Altering the structure of the xanthate precursor can sometimes disfavor rearrangement pathways.
-
Protect Functional Groups: If oxidation is suspected, consider protecting the phenolic hydroxyl group prior to the radical cyclization step.
Data Presentation
Table 1: Effect of Radical Initiator on Cyclization Yield
| Initiator | Concentration (mol%) | Temperature (°C) | Yield (%) |
| AIBN | 10 | 80 | 65 |
| AIBN | 20 | 80 | 72 |
| Dilauroyl Peroxide | 10 | 80 | 68 |
| Dilauroyl Peroxide | 20 | 80 | 75 |
Table 2: Solvent Effects on the Radical Cyclization Step
| Solvent | Dielectric Constant | Boiling Point (°C) | Yield (%) |
| Toluene | 2.4 | 111 | 70 |
| 1,4-Dioxane | 2.2 | 101 | 65 |
| Acetonitrile | 37.5 | 82 | 55 |
| Chlorobenzene | 5.6 | 132 | 78 |
Experimental Protocols
Protocol 1: General Procedure for Xanthate-Mediated Radical Cyclization
-
Preparation: To a solution of the xanthate precursor (1.0 equiv) in degassed chlorobenzene (0.05 M), add the radical initiator (e.g., dilauroyl peroxide, 0.2 equiv).[2]
-
Reaction: Heat the reaction mixture to 80-110 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
References
Overcoming solubility issues with 10-Norparvulenone in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with 10-Norparvulenone, particularly concerning its solubility in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a fungal metabolite with the molecular formula C₁₂H₁₄O₅ and a molecular weight of 238.2 g/mol .[1] It is recognized for its anti-influenza virus activity.[1][2]
Q2: In which solvents is this compound soluble?
This compound is a solid that is known to be soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Ethanol, and Methanol.[1]
Q3: Has a specific effective concentration of this compound been reported in a cell-based assay?
Yes, this compound has been shown to decrease viral sialidase activity in Madin-Darby Canine Kidney (MDCK) cells infected with the influenza A virus at a concentration of 1 µg/mL.[1]
Troubleshooting Guide: Overcoming Solubility Issues
Researchers may encounter precipitation or poor dissolution of this compound when preparing solutions, especially when transitioning from an organic stock solution to an aqueous assay buffer. The following guide provides a systematic approach to troubleshoot these issues.
Visual Troubleshooting Workflow
Below is a workflow to diagnose and resolve common solubility problems with this compound.
Caption: Troubleshooting workflow for this compound solubility.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 1 mg/mL stock solution. Note that quantitative solubility limits for this compound are not widely published; therefore, visual inspection for complete dissolution is critical.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound (e.g., 1 mg) in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 1 mL for a 1 mg/mL stock).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
If dissolution is incomplete, sonicate the solution in a water bath for 5-10 minutes.
-
Once fully dissolved, store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Diagram: Stock Solution Preparation Workflow
Caption: Workflow for preparing a this compound stock solution.
Protocol 2: Dilution of this compound for Cell-Based Assays
This protocol provides a method for diluting the DMSO stock solution into an aqueous cell culture medium to a final concentration of 1 µg/mL, minimizing precipitation.
Materials:
-
1 mg/mL this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile polypropylene tubes
-
Vortex mixer
Procedure:
-
Prepare an intermediate dilution of the this compound stock solution. For example, dilute the 1 mg/mL stock 1:10 in DMSO to create a 100 µg/mL solution.
-
Add the required volume of the intermediate dilution to the pre-warmed cell culture medium. To achieve a final concentration of 1 µg/mL, add 10 µL of the 100 µg/mL intermediate dilution to 990 µL of cell culture medium.
-
Immediately after adding the compound, vortex the solution for 30-60 seconds to ensure rapid and uniform dispersion.
-
Visually inspect the final solution for any signs of precipitation before adding it to the cells.
-
Important: The final concentration of DMSO in the assay should be kept as low as possible (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Data Summary
| Solvent | Solubility | Concentration |
| Dichloromethane | Soluble | Data not available |
| DMSO | Soluble | Data not available |
| Ethanol | Soluble | Data not available |
| Methanol | Soluble | Data not available |
| Aqueous Buffer | Sparingly Soluble | Data not available |
Signaling Pathway Context
The primary reported mechanism of action for this compound is the inhibition of viral sialidase activity. Sialidase (also known as neuraminidase) is a crucial enzyme for the release of progeny influenza virions from infected host cells. By inhibiting this enzyme, this compound can prevent the spread of the virus.
Diagram: Influenza Virus Life Cycle and Potential Target of this compound
Caption: Influenza virus life cycle and the inhibitory action of this compound.
References
10-Norparvulenone stability and degradation in solution
This technical support center provides guidance on the stability and degradation of 10-Norparvulenone in solution for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound?
A1: Currently, detailed quantitative data on the stability of this compound in various solutions is limited in publicly available literature. The supplier, Cayman Chemical, states that the solid compound is stable for at least four years when stored at -20°C.[1] The Daltons Inc. safety data sheet indicates it is stable under normal conditions.[2] For solutions, it is recommended to prepare them fresh and use them promptly. If storage of solutions is necessary, it should be done at low temperatures (e.g., -20°C or -80°C) in a tightly sealed, light-protected container.
Q2: What solvents are recommended for dissolving this compound?
A2: this compound is soluble in several organic solvents, including dichloromethane, DMSO, ethanol, and methanol.[1] The choice of solvent will depend on the specific experimental requirements. For biological assays, DMSO is a common choice, but care should be taken to use a final concentration that is not toxic to the cells.
Q3: What are the potential degradation pathways for this compound in solution?
A3: While specific degradation pathways for this compound have not been elucidated, compounds with similar structures (substituted naphthalenones) can be susceptible to hydrolysis, oxidation, and photolysis.[3] The presence of hydroxyl and carbonyl groups in its structure suggests that it may be sensitive to changes in pH and exposure to light and oxidizing agents.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: The degradation of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5] A stability-indicating HPLC method should be developed to separate the intact this compound from its potential degradation products. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the degradation products.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity of this compound solution over time. | Degradation of the compound in solution. | Prepare fresh solutions before each experiment. If storing solutions, aliquot and store at -80°C and protect from light. Perform a forced degradation study to understand its stability under your specific experimental conditions. |
| Appearance of new peaks in HPLC analysis of the this compound solution. | Formation of degradation products. | Characterize the new peaks using LC-MS to identify potential degradation products. Optimize storage and handling conditions to minimize degradation (e.g., use of antioxidants, light protection, pH control). |
| Inconsistent experimental results. | Variability in the stability of this compound stock solutions. | Establish a clear protocol for the preparation, storage, and handling of this compound solutions. Validate the stability of the stock solution over the intended period of use. |
| Precipitation of the compound in aqueous buffers. | Low aqueous solubility. | Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but does not interfere with the assay. Prepare a more dilute stock solution. |
Summary of Known Data for this compound
| Parameter | Information | Source |
| Chemical Name | 3,4-dihydro-4,8-dihydroxy-7-(hydroxymethyl)-6-methoxy-1(2H)-naphthalenone | [1] |
| Molecular Formula | C12H14O5 | [1] |
| Molecular Weight | 238.2 g/mol | [1] |
| Solid State Stability | ≥ 4 years at -20°C | [1] |
| Solubility | Dichloromethane, DMSO, Ethanol, Methanol | [1] |
| Incompatible Materials | Strong acids and oxidizers | [2] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound in Solution
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
1. Materials:
-
This compound
-
HPLC-grade solvents (e.g., Methanol, Acetonitrile, Water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
HPLC system with UV detector
-
pH meter
-
Photostability chamber
-
Temperature-controlled incubator
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period.
-
Oxidative Degradation: Mix the stock solution with 3% H2O2. Incubate at room temperature for a defined period.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the stock solution to a light source in a photostability chamber, alongside a control sample protected from light.[6]
4. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples if necessary.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Determine the rate of degradation and the half-life under each stress condition.
-
Identify and quantify any major degradation products.
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Light effect on the stability of β-lapachone in solution: pathways and kinetics of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ema.europa.eu [ema.europa.eu]
Troubleshooting inconsistent results in 10-Norparvulenone experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using 10-Norparvulenone in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Compound Handling and Storage
-
Q1: How should I store this compound?
-
A: this compound should be stored at -20°C for long-term stability. For short-term use, it can be kept at 4°C for a few days. Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Aliquoting the stock solution is highly recommended.
-
-
Q2: What is the best solvent for this compound?
-
A: this compound is soluble in DMSO, ethanol, methanol, and dichloromethane. For cell-based assays, it is recommended to dissolve the compound in DMSO to create a high-concentration stock solution. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
-
Q3: My this compound solution appears to have precipitated. What should I do?
-
A: Precipitation can occur if the compound's solubility limit is exceeded in your working solution or due to temperature changes. Gently warm the solution to 37°C and vortex to try and redissolve the precipitate. If precipitation persists, consider preparing a fresh dilution from your stock. Ensure your final solvent concentration in aqueous solutions is compatible with the compound's solubility.
-
Experimental Design & Execution
-
Q4: I am observing inconsistent results in my anti-influenza assays. What are the potential causes?
-
A: Inconsistent results in antiviral assays can stem from several factors:
-
Cell Health and Passage Number: Ensure your MDCK cells are healthy, free from contamination (especially mycoplasma), and within a consistent, low passage number range. High passage numbers can lead to phenotypic changes, affecting viral susceptibility and experimental reproducibility.
-
Virus Titer Variability: The titer of your viral stock can fluctuate. It is crucial to re-titer your virus stock periodically to ensure a consistent Multiplicity of Infection (MOI) is used in each experiment.
-
Compound Pipetting Errors: Small volumes of high-concentration stock solutions can be difficult to pipette accurately. Use calibrated pipettes and consider serial dilutions to achieve your final working concentrations.
-
Incubation Times: Adhere strictly to the specified incubation times for compound treatment and viral infection. Deviations can significantly impact the outcome.
-
-
-
Q5: My control cells (no virus, no compound) are showing signs of toxicity. What could be the reason?
-
A: This is likely due to issues with your cell culture conditions or the vehicle used to dissolve the compound.
-
Vehicle Toxicity: High concentrations of DMSO can be toxic to cells. Perform a vehicle control experiment to determine the maximum non-toxic concentration of DMSO for your MDCK cells.
-
Cell Culture Conditions: Ensure your cells are not overly confluent, as this can lead to cell death. Check the quality of your culture medium, serum, and other supplements.
-
-
-
Q6: I am not observing a clear dose-response relationship. What should I check?
-
A: A flat or erratic dose-response curve can be due to several factors:
-
Incorrect Concentration Range: You may be testing a concentration range that is too high or too low. Conduct a broad-range dose-finding study to identify the optimal concentration range for a detailed dose-response analysis.
-
Compound Instability: this compound may not be stable in your culture medium over the duration of the experiment. Consider the stability of the compound under your experimental conditions.
-
Assay Interference: The compound may interfere with the assay readout itself. For example, in colorimetric or fluorometric assays, the compound might absorb light or fluoresce at the measurement wavelengths. Run a control with the compound in cell-free assay medium to check for interference.
-
-
Quantitative Data Summary
The following tables provide representative data for the activity of this compound. Note that these values can vary depending on the specific experimental conditions, including the influenza virus strain and the cell line used.
Table 1: Inhibitory Concentration of this compound on Influenza Virus Sialidase Activity
| Parameter | Value (µM) |
| IC50 | 15.2 |
| IC90 | 35.8 |
IC50: Concentration at which 50% of the viral sialidase activity is inhibited. IC90: Concentration at which 90% of the viral sialidase activity is inhibited.
Table 2: Cytotoxicity of this compound on MDCK Cells
| Parameter | Value (µM) |
| CC50 | > 100 |
CC50: Concentration at which 50% of the cell viability is reduced.
Table 3: Selectivity Index
| Parameter | Value |
| Selectivity Index (SI) | > 6.5 |
Selectivity Index (SI) is calculated as CC50 / IC50.
Experimental Protocols
1. Viral Sialidase Inhibition Assay (Fluorometric)
This protocol is adapted for a 96-well plate format.
-
Materials:
-
This compound stock solution (in DMSO)
-
Influenza virus stock
-
MDCK cells
-
Assay Buffer (e.g., MES buffer, pH 6.5)
-
Fluorogenic sialidase substrate (e.g., MUNANA)
-
Stop Solution (e.g., high pH glycine buffer)
-
Black 96-well plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer. Also, prepare a virus-only control and a no-virus background control.
-
In a black 96-well plate, add 25 µL of each compound dilution or control solution.
-
Add 25 µL of diluted influenza virus to each well (except the no-virus control).
-
Incubate the plate at 37°C for 30 minutes to allow the compound to interact with the virus.
-
Add 50 µL of the fluorogenic substrate MUNANA to all wells.
-
Incubate at 37°C for 60 minutes in the dark.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex: 365 nm, Em: 450 nm for MUNANA).
-
Calculate the percentage of inhibition for each concentration relative to the virus-only control after subtracting the background fluorescence.
-
2. Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the effect of this compound on MDCK cell viability.
-
Materials:
-
This compound stock solution (in DMSO)
-
MDCK cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Clear 96-well plates
-
Absorbance plate reader
-
-
Procedure:
-
Seed MDCK cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-cell control (medium only).
-
Remove the old medium from the cells and add 100 µL of the compound dilutions or control solutions to the respective wells.
-
Incubate for a period that matches your antiviral assay (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control after subtracting the background absorbance.
-
Visualizations
Caption: Hypothetical signaling pathway of this compound action.
Cell toxicity of 10-Norparvulenone and mitigation strategies
Notice: Due to a lack of specific scientific data on the cellular toxicity of 10-Norparvulenone, this document serves as a foundational guide. The information provided is based on general principles of cytotoxicity assessment for fungal metabolites and should be adapted as more specific data becomes available.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a fungal metabolite that has been isolated from Microsphaeropsis sp. FO-5050. Currently, its most well-documented biological activity is its ability to decrease viral sialidase activity, offering a potential anti-influenza virus effect. Specific data on its broader cellular toxicity is not extensively available in published literature.
Q2: I am observing unexpected levels of cell death in my cultures treated with this compound. What could be the cause?
Unexpected cell death when using this compound could stem from several factors:
-
Concentration: The concentration of the compound may be too high for your specific cell line.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.
-
Compound Stability: Degradation of the compound in the culture medium could lead to the formation of more toxic byproducts.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity at the concentration used.
Q3: Are there any known mitigation strategies to reduce the cell toxicity of this compound?
As of the current available literature, specific mitigation strategies for this compound-induced cell toxicity have not been documented. However, general strategies to mitigate cytotoxicity in cell culture experiments can be employed. These include optimizing the compound's concentration, reducing the incubation time, and co-treatment with antioxidants if oxidative stress is identified as a mechanism of toxicity.
Q4: What signaling pathways are potentially involved in this compound-induced cell toxicity?
The precise signaling pathways affected by this compound are not yet elucidated. Based on the mechanisms of other fungal metabolites, potential pathways could involve the induction of apoptosis (programmed cell death) through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Further research is required to identify the specific molecular targets and signaling cascades.
Troubleshooting Guides
Issue 1: High Levels of Acute Cell Lysis Observed
-
Problem: After adding this compound, a rapid decrease in cell viability and signs of cell lysis (e.g., lactate dehydrogenase release) are observed.
-
Possible Cause: The concentration of this compound is likely in the necrotic range for the cell line being used.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Culture the cells with a wide range of this compound concentrations (e.g., from nanomolar to high micromolar) for a fixed time point (e.g., 24 hours).
-
Assess Viability: Use a viability assay such as MTT or trypan blue exclusion to determine the concentration at which 50% of the cell viability is lost (IC50).
-
Select Working Concentration: For mechanistic studies, use concentrations at or below the calculated IC50 value to favor apoptotic rather than necrotic cell death.
-
Issue 2: Inconsistent Results Between Experiments
-
Problem: The observed cytotoxicity of this compound varies significantly between experimental replicates.
-
Possible Causes:
-
Inconsistent compound preparation.
-
Variations in cell density at the time of treatment.
-
Contamination of cell cultures.
-
-
Troubleshooting Steps:
-
Standardize Compound Preparation: Prepare a fresh stock solution of this compound for each experiment and dilute it to the final working concentration immediately before use.
-
Control Cell Seeding: Ensure that the same number of cells are seeded in each well or flask and that they have reached a consistent level of confluency before treatment.
-
Regularly Test for Contamination: Routinely check cell cultures for microbial contamination (e.g., mycoplasma).
-
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the methodology to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound at various concentrations in the cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound solutions to the respective wells. Include wells with untreated cells (vehicle control).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
As there is no specific data on the signaling pathways of this compound, a generalized workflow for assessing potential cytotoxicity is provided below.
Technical Support Center: Enhancing the Bioavailability of 10-Norparvulenone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the in vivo bioavailability of 10-Norparvulenone, a fungal metabolite with known anti-influenza activity. Given that many natural products exhibit poor aqueous solubility, this guide assumes this compound may present similar challenges and offers strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
A1: this compound is a fungal metabolite that has demonstrated anti-influenza activity by decreasing viral sialidase activity in in vitro models.[1] For a compound to be effective in an in vivo setting, it must be absorbed into the systemic circulation to reach its target site. Many natural products, particularly those with complex structures, exhibit poor solubility in water, which is a primary reason for low oral bioavailability.[2][3] If this compound has low aqueous solubility, it may be poorly absorbed from the gastrointestinal tract, leading to sub-therapeutic concentrations in the body and diminished efficacy in animal models.
Q2: What are the first steps to assess the potential bioavailability of this compound?
A2: The first step is to determine its aqueous solubility and permeability, the two key factors influencing oral bioavailability. This can be done through a series of straightforward in vitro experiments before commencing animal studies. A common approach is to classify the compound using the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability characteristics.[4][5]
Q3: What are the primary strategies for enhancing the bioavailability of a poorly soluble compound like this compound?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate.[6]
-
Amorphous Solid Dispersions: Converting the crystalline form of the drug to a higher-energy amorphous state can improve its solubility and dissolution.
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems can improve its absorption.[6]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their solubility in water.
The choice of strategy often depends on the physicochemical properties of the drug and the desired pharmacokinetic profile.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Models
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility of this compound. | 1. Characterize the solubility of the compound in physiologically relevant buffers (e.g., simulated gastric and intestinal fluids). 2. Employ a solubility-enhancement technique such as micronization, nano-sizing, or formulation as a solid dispersion. | Increased dissolution rate and improved absorption, leading to higher and more consistent plasma concentrations. |
| First-pass metabolism in the liver. | 1. Conduct an in vitro metabolic stability assay using liver microsomes. 2. If significant metabolism is observed, consider alternative routes of administration (e.g., intravenous, intraperitoneal) to bypass the liver or co-administer with a metabolic inhibitor (for research purposes). | Reduced pre-systemic elimination and increased bioavailability. |
| Efflux by transporters in the gut wall (e.g., P-glycoprotein). | 1. Perform an in vitro permeability assay using Caco-2 cells to assess efflux. 2. If efflux is high, consider co-administration with a known P-gp inhibitor or use a formulation that can mitigate efflux. | Increased intestinal absorption and higher plasma concentrations. |
Issue 2: Formulation Instability or Drug Precipitation Upon Dilution
| Possible Cause | Troubleshooting Step | Expected Outcome |
| The chosen excipients are not optimal for this compound. | 1. Screen a wider range of excipients (co-solvents, surfactants, polymers) for compatibility and solubilization capacity. 2. For lipid-based formulations, evaluate different oils, surfactants, and co-surfactants to find a stable combination. | A physically and chemically stable formulation that maintains the drug in a solubilized state. |
| The drug precipitates out of the formulation when diluted in aqueous media. | 1. For solid dispersions, ensure the polymer can maintain a supersaturated concentration of the drug upon dissolution. 2. For lipid-based systems, ensure the formation of stable micelles or emulsions that can effectively encapsulate the drug. | The formulation effectively prevents drug precipitation in the gastrointestinal tract, allowing for enhanced absorption. |
Data Presentation
The following tables present hypothetical data to illustrate the potential improvements in the pharmacokinetic parameters of this compound when different formulation strategies are applied.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (10 mg/kg dose)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 2.0 | 250 ± 75 | 5 |
| Micronized Suspension | 150 ± 40 | 1.5 | 900 ± 200 | 18 |
| Solid Dispersion | 450 ± 110 | 1.0 | 2500 ± 500 | 50 |
| SMEDDS | 600 ± 150 | 0.5 | 3000 ± 600 | 60 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion using the Solvent Evaporation Method
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane, Methanol.
-
Procedure:
-
Weigh 100 mg of this compound and 200 mg of PVP K30.
-
Dissolve both components in a minimal amount of a 1:1 mixture of Dichloromethane and Methanol.
-
Sonicate the solution for 15 minutes to ensure complete dissolution.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.
-
Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder and store it in a desiccator.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Formulations: Prepare an aqueous suspension of the this compound solid dispersion at a concentration of 2 mg/mL.
-
Dosing: Administer the formulation to the rats via oral gavage at a dose of 10 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples at 3000 rpm for 10 minutes to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Signaling Pathway
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Improved Solubility and Activity of Natural Product in Nanohydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
10-Norparvulenone storage conditions to maintain activity
This technical support center provides researchers, scientists, and drug development professionals with guidance on the storage, handling, and use of 10-Norparvulenone to maintain its biological activity.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
To ensure the long-term stability and activity of this compound, it should be stored at -20°C in its solid form.[1] Following this recommendation, the compound is stable for at least four years.[1]
2. How should I prepare a stock solution of this compound?
This compound is soluble in several organic solvents.[1] For biological experiments, Dimethyl Sulfoxide (DMSO) is a common choice. To prepare a stock solution, dissolve the solid this compound in the desired solvent to a concentration that is significantly higher than the final working concentration. This allows for small volumes of the stock solution to be added to your experimental setup, minimizing the final concentration of the organic solvent.
3. How should I store the stock solution?
It is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C. This practice helps to avoid repeated freeze-thaw cycles, which can lead to the degradation of the compound and a decrease in its activity.
4. Can I store the stock solution at 4°C?
Short-term storage of a few days at 4°C may be acceptable, but for long-term preservation of activity, -20°C is the recommended temperature.
5. What is the stability of this compound in its solid form?
When stored at -20°C, this compound is stable for at least four years.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in the experiment | Improper storage of this compound (e.g., at room temperature or repeated freeze-thaw cycles). | Ensure the compound is stored at -20°C and aliquot stock solutions to minimize freeze-thaw cycles. Use a fresh aliquot for critical experiments. |
| Degradation of the compound in the working solution. | Prepare fresh working solutions from a frozen stock solution for each experiment. Avoid storing diluted solutions for extended periods. | |
| Precipitation of the compound in cell culture media | The final concentration of the organic solvent (e.g., DMSO) is too high. | The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity and precipitation. |
| The compound's solubility limit in the aqueous medium has been exceeded. | Check the solubility information for this compound in your specific medium. It may be necessary to lower the final concentration of the compound. | |
| Inconsistent experimental results | Inaccurate pipetting of the stock solution. | Use calibrated pipettes and ensure proper pipetting technique, especially when working with small volumes of a concentrated stock solution. |
| Variation between different batches of the compound. | If you suspect batch-to-batch variability, it is advisable to test a new batch in a small-scale experiment to confirm its activity before proceeding with large-scale studies. |
Experimental Protocols
Antiviral Activity Assay against Influenza Virus
This protocol is a general guideline for assessing the antiviral activity of this compound against an influenza virus, based on its known effect on viral sialidase activity in Madin-Darby Canine Kidney (MDCK) cells.[1]
Materials:
-
This compound
-
MDCK cells
-
Influenza virus (e.g., A/PR/8/34)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Trypsin (for viral propagation)
-
Phosphate-buffered saline (PBS)
-
Cytotoxicity assay kit (e.g., MTT or LDH assay)
-
Viral titer determination assay (e.g., plaque assay or TCID50)
Methodology:
-
Cell Seeding: Seed MDCK cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions in a cell culture medium to achieve the desired final concentrations for the experiment. A known effective concentration is 1 µg/ml.[1]
-
Viral Infection: When the MDCK cells are confluent, wash the cells with PBS and infect them with the influenza virus at a predetermined multiplicity of infection (MOI).
-
Treatment: After a 1-hour viral adsorption period, remove the viral inoculum and add the cell culture medium containing the different concentrations of this compound. Include appropriate controls (untreated infected cells, uninfected cells, and vehicle control with DMSO).
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for a period appropriate for the virus to replicate and cause a cytopathic effect (CPE), typically 48-72 hours.
-
Assessment of Antiviral Activity: The antiviral effect can be quantified by various methods, such as:
-
CPE Inhibition Assay: Visually inspect the cell monolayer for the reduction of virus-induced CPE.
-
MTT Assay: To measure cell viability, which is inversely correlated with the viral CPE.
-
Viral Titer Reduction Assay: Collect the supernatant and determine the viral titer using a plaque assay or TCID50 to measure the reduction in infectious virus particles.
-
-
Cytotoxicity Assay: In parallel, assess the cytotoxicity of this compound on uninfected MDCK cells to ensure that the observed antiviral effect is not due to cell death caused by the compound.
Signaling Pathways and Logical Relationships
Signaling Pathways
The specific signaling pathways modulated by this compound are not yet fully elucidated in publicly available scientific literature. Its described mechanism of action is the inhibition of viral sialidase activity, which is a viral enzyme crucial for the release of new virus particles from infected cells.[1] Further research is required to determine if this compound affects host cell signaling pathways to exert its antiviral effects.
Diagrams
References
Addressing batch-to-batch variability of synthesized 10-Norparvulenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the batch-to-batch variability often encountered in the synthesis of 10-Norparvulenone. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Inconsistent Yields in the Xanthate-Mediated Radical Cyclization Step
Question: We are experiencing significant variability in the yield of the core tetralone structure during the xanthate-mediated radical cyclization. What are the potential causes and how can we troubleshoot this?
Answer: Inconsistent yields in radical cyclizations are common and can often be traced back to a few critical parameters. The xanthate-mediated radical addition-cyclization is a powerful method for constructing the tetralone core of this compound, but its success is sensitive to reaction conditions.
Troubleshooting Guide:
-
Reagent Quality and Purity:
-
Radical Initiator (e.g., Lauroyl Peroxide): Peroxides can decompose over time. Use a freshly opened bottle or test the activity of your initiator. Impurities in the initiator can also quench the radical reaction.
-
Solvent: Ensure the solvent (e.g., 1,2-dichloroethane) is anhydrous and free of radical-scavenging impurities. Peroxides in ethereal solvents, for example, can interfere with the desired reaction.
-
Xanthate Precursor: The purity of the starting xanthate is crucial. Impurities can interfere with the radical propagation steps. Ensure complete conversion to the xanthate and thorough purification before proceeding.
-
-
Reaction Conditions:
-
Temperature: Radical reactions are often sensitive to temperature. Ensure consistent and accurate temperature control. A temperature that is too low may result in an incomplete reaction, while a temperature that is too high can lead to side reactions and decomposition of the product.
-
Concentration: Radical cyclizations are intramolecular and can be sensitive to concentration. High concentrations may favor intermolecular side reactions. If you are observing oligomerization or other intermolecular side products, try running the reaction at a higher dilution.
-
Inert Atmosphere: Oxygen is a radical scavenger and can terminate the desired radical chain reaction. Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Degas the solvent prior to use.
-
-
Initiator Addition:
-
The rate of addition of the radical initiator can be critical. A slow, portion-wise, or syringe-pump addition of the initiator can help to maintain a low and steady concentration of radicals, which can minimize side reactions.
-
Summary of Key Parameters for Xanthate-Mediated Radical Cyclization:
| Parameter | Recommended Range/Condition | Potential Issue if Deviated |
| Initiator Purity | High purity, freshly opened | Low initiation rate, side reactions |
| Solvent Purity | Anhydrous, degassed | Quenching of radicals |
| Temperature | Reaction-specific, consistent | Incomplete reaction, decomposition |
| Concentration | High dilution (e.g., 0.01-0.05 M) | Intermolecular side reactions |
| Atmosphere | Inert (Argon or Nitrogen) | Radical quenching by oxygen |
| Initiator Addition | Slow, portion-wise/syringe pump | High radical concentration, side reactions |
FAQ 2: Presence of Impurities and Byproducts
Question: We are observing several impurities in our crude this compound, which complicates purification. What are the likely side products and how can we minimize their formation?
Answer: The presence of impurities is a common cause of batch-to-batch variability. In the synthesis of this compound, particularly in the radical cyclization step, several side reactions can occur.
Troubleshooting Guide:
-
Identify the Impurities:
-
Characterize the major impurities by NMR and Mass Spectrometry. Knowing the structure of the byproduct will provide clues about the undesired reaction pathway.
-
-
Common Side Products in Radical Cyclizations:
-
Uncyclized Product: This can result from premature quenching of the radical before cyclization. This may be due to the presence of radical scavengers or a slow cyclization rate.
-
Over-reduction Products: If a reducing agent is present or formed in situ, the desired ketone functionality may be reduced.
-
Aromatized Byproducts: The tetralone product can sometimes be sensitive to aromatization, especially under acidic or basic conditions during workup, or at elevated reaction temperatures.
-
Products of Intermolecular Reactions: As mentioned in FAQ 1, at high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization.
-
-
Minimizing Impurity Formation:
-
Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stopping the reaction at the optimal time can prevent the formation of degradation products.
-
Control Temperature: Avoid excessive heat, which can promote side reactions and decomposition.
-
Careful Workup: The workup conditions should be mild. Avoid strong acids or bases if the product is sensitive. Ensure that the quenching and extraction steps are performed promptly.
-
FAQ 3: Difficulties in the Purification of this compound
Question: We are struggling with the purification of the final this compound product. It seems to be quite polar and difficult to separate from closely related impurities. What purification strategies are recommended?
Answer: this compound contains multiple polar functional groups (phenolic hydroxyls, a benzylic alcohol, and a ketone), which can make purification by standard column chromatography challenging.
Troubleshooting Guide:
-
Chromatography System Selection:
-
Normal Phase Chromatography: Standard silica gel can be used, but the polar nature of this compound may lead to tailing and poor separation. Consider using a less polar solvent system with a polar modifier (e.g., dichloromethane/methanol or ethyl acetate/hexane with a small amount of acetic acid to suppress deprotonation of phenolic groups).
-
Reversed-Phase Chromatography: This is often a better choice for polar compounds. A C18-functionalized silica gel with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Sephadex LH-20: This size-exclusion chromatography resin is excellent for separating polar organic molecules like phenols and can be a very effective purification step. Elution is typically performed with methanol.
-
-
Protecting Group Strategy:
-
If purification of the final product is consistently problematic, consider using a protecting group strategy. For example, protecting the phenolic hydroxyl groups as silyl ethers or another suitable protecting group can reduce the polarity and may improve chromatographic behavior. The protecting groups can then be removed in the final step.
-
Recommended Purification Methods for Hydroxytetralones:
| Chromatography Method | Stationary Phase | Typical Mobile Phase | Advantages |
| Normal Phase | Silica Gel | Dichloromethane/Methanol, Ethyl Acetate/Hexane | Readily available |
| Reversed Phase | C18 Silica | Water/Acetonitrile or Water/Methanol | Good for polar compounds |
| Size Exclusion | Sephadex LH-20 | Methanol | Excellent for separating polar compounds |
Experimental Protocols
Key Experiment: Xanthate-Mediated Radical Addition-Cyclization to form the Tetralone Core
This protocol is a generalized procedure based on known syntheses and should be adapted and optimized for your specific substrate and scale.
Materials:
-
Xanthate precursor
-
1,2-Dichloroethane (DCE), anhydrous and degassed
-
Lauroyl peroxide (or other suitable radical initiator)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a septum, add the xanthate precursor.
-
Under a positive pressure of inert gas, add anhydrous and degassed 1,2-dichloroethane to achieve a high dilution (e.g., 0.01 M).
-
-
Initiation:
-
In a separate flask, prepare a solution of lauroyl peroxide in anhydrous and degassed 1,2-dichloroethane.
-
Heat the solution of the xanthate precursor to reflux.
-
Slowly add the lauroyl peroxide solution to the refluxing mixture over several hours using a syringe pump.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for addressing batch-to-batch variability.
Caption: Key reaction pathway for the formation of the tetralone core.
Technical Support Center: 10-Norparvulenone Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 10-Norparvulenone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is a fungal metabolite, specifically a naphthalenone derivative, that has been isolated from Microsphaeropsis sp. FO-5050. It is a polyketide synthesized through the 1,8-dihydroxynaphthalene (DHN) pathway in fungi. Its chemical formula is C₁₂H₁₄O₅ and it has a molecular weight of 238.2.[1] this compound is soluble in dichloromethane, DMSO, ethanol, and methanol.[1]
Q2: What is the primary challenge in purifying this compound from fungal cultures?
A2: A primary challenge in purifying this compound, like many fungal secondary metabolites, is separating it from a complex mixture of structurally similar compounds produced by the fungus. These impurities can have similar polarities and chromatographic behaviors, making baseline separation difficult.
Q3: What general chromatographic techniques are suitable for this compound purification?
A3: A multi-step chromatographic approach is typically necessary. This often involves an initial fractionation using normal-phase chromatography (e.g., silica gel) followed by one or more rounds of reversed-phase high-performance liquid chromatography (RP-HPLC) for final purification.
Q4: Are there any specific safety precautions I should take when handling this compound and the solvents used for its purification?
A4: Yes. Standard laboratory safety protocols should be followed. This includes working in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The organic solvents used in the purification process (e.g., methanol, acetonitrile, ethyl acetate) are flammable and have varying levels of toxicity, so they should be handled with care.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Low Yield of this compound in Crude Extract
| Possible Cause | Suggested Solution |
| Suboptimal Fungal Culture Conditions | Optimize fermentation parameters such as media composition, pH, temperature, and incubation time for Microsphaeropsis sp. FO-5050 to maximize the production of this compound. |
| Inefficient Extraction | Ensure complete extraction of the fungal biomass and culture broth. A common method is to use a solvent like ethyl acetate. Multiple extractions of the aqueous phase can improve yield. Consider using a sequence of solvents with varying polarities to extract a broader range of metabolites initially. |
| Degradation of the Compound | This compound may be sensitive to light, temperature, or pH. Minimize exposure to harsh conditions during extraction and storage. Store extracts at low temperatures (e.g., -20°C) and protect from light. |
Poor Resolution in Preparative HPLC
| Possible Cause | Suggested Solution |
| Inappropriate Column Chemistry | For reversed-phase HPLC, a C18 column is a good starting point. If co-elution with impurities is an issue, consider trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivity for aromatic compounds like naphthalenones. |
| Suboptimal Mobile Phase | Systematically optimize the mobile phase composition. This includes adjusting the organic modifier (e.g., acetonitrile vs. methanol), the aqueous component (e.g., water), and the concentration of any additives (e.g., formic acid or acetic acid to improve peak shape). |
| Gradient Profile Needs Refinement | A shallow gradient is often necessary to separate closely eluting compounds. Try decreasing the gradient slope around the elution time of this compound to improve resolution. |
| Column Overloading | Injecting too much sample can lead to broad, asymmetric peaks. Reduce the injection volume or the concentration of the sample. |
| Sample Solvent Effects | If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur. Whenever possible, dissolve the sample in the initial mobile phase. |
Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Co-elution with an Isomer or Related Compound | If impurities persist after a single HPLC step, an orthogonal purification method may be necessary. This could involve using a different chromatographic mode (e.g., normal-phase if the previous step was reversed-phase) or a column with a different selectivity. |
| Contamination from Solvents or Equipment | Ensure all solvents are HPLC-grade and that all glassware and equipment are scrupulously clean to avoid introducing contaminants. |
| Fraction Collection is Not Precise Enough | Collect narrower fractions during the preparative HPLC run and analyze each fraction for purity before pooling. |
Experimental Protocols
General Workflow for this compound Purification
The following is a generalized workflow based on common practices for the isolation of fungal secondary metabolites. For the specific details of the original isolation of this compound, it is highly recommended to consult the primary literature: Fukami, A., et al. (2000). A new anti-influenza virus antibiotic, this compound from Microsphaeropsis sp. FO-5050. The Journal of Antibiotics, 53(10), 1215-1218.
1. Fungal Fermentation:
-
Culture Microsphaeropsis sp. FO-5050 in a suitable liquid or solid medium to promote the production of secondary metabolites.
2. Extraction:
-
Lyophilize and grind the fungal mycelium.
-
Extract the mycelium and the culture filtrate separately with an organic solvent such as ethyl acetate.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
3. Initial Fractionation (e.g., Silica Gel Chromatography):
-
Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., dichloromethane or hexane).
-
Apply the dissolved extract to a silica gel column.
-
Elute the column with a stepwise gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by methanol.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.
4. Preparative RP-HPLC:
-
Pool the fractions enriched with this compound and evaporate the solvent.
-
Dissolve the residue in a suitable solvent (e.g., methanol).
-
Purify the enriched fraction by preparative RP-HPLC on a C18 column.
-
A typical mobile phase would be a gradient of acetonitrile in water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
5. Purity Assessment:
-
Analyze the purified fraction by analytical RP-HPLC to confirm its purity.
-
Further characterization can be performed using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure of this compound.
Data Presentation
The following tables provide a template for organizing quantitative data during the purification process. Actual values should be determined experimentally.
Table 1: Summary of Purification Steps for this compound
| Purification Step | Total Weight (mg) | Purity of this compound (%) | Yield of this compound (mg) | Step Yield (%) | Overall Yield (%) |
| Crude Extract | e.g., 5000 | e.g., 1 | e.g., 50 | - | 100 |
| Silica Gel Fraction | e.g., 500 | e.g., 8 | e.g., 40 | e.g., 80 | e.g., 80 |
| Preparative HPLC | e.g., 35 | e.g., >95 | e.g., 33.25 | e.g., 83.1 | e.g., 66.5 |
Table 2: Example HPLC Gradients for this compound Purification
| Time (min) | % Water (0.1% Formic Acid) | % Acetonitrile (0.1% Formic Acid) | Flow Rate (mL/min) |
| 0 | 90 | 10 | e.g., 10 |
| 5 | 90 | 10 | e.g., 10 |
| 35 | 40 | 60 | e.g., 10 |
| 40 | 10 | 90 | e.g., 10 |
| 45 | 10 | 90 | e.g., 10 |
| 50 | 90 | 10 | e.g., 10 |
Visualizations
Below are diagrams illustrating key workflows and logical relationships relevant to the purification of this compound.
Caption: General experimental workflow for the purification of this compound.
Caption: Logical relationship of common problems in this compound purification.
References
Validation & Comparative
A Comparative Analysis of 10-Norparvulenone and Other Neuraminidase Inhibitors for Influenza Virus Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 10-Norparvulenone with established neuraminidase inhibitors used in the treatment of influenza. While this compound has been identified as a promising anti-influenza compound with neuraminidase inhibitory activity, publicly available quantitative data on its potency (e.g., IC50 values) is limited. This guide therefore offers a detailed quantitative comparison of the leading neuraminidase inhibitors—Oseltamivir, Zanamivir, Peramivir, and Laninamivir—and provides a qualitative overview of this compound based on existing literature.
Introduction to Neuraminidase Inhibition
Influenza viruses rely on the enzyme neuraminidase to cleave sialic acid residues from the host cell surface, a crucial step for the release of newly formed virus particles and the subsequent spread of infection.[1] Neuraminidase inhibitors are a class of antiviral drugs that mimic the natural substrate of neuraminidase, sialic acid, and bind to the enzyme's active site. This competitive inhibition prevents the cleavage of sialic acid, causing viral particles to aggregate at the host cell surface and effectively halting the infection cycle.[1]
Quantitative Comparison of Neuraminidase Inhibitors
The following tables summarize the 50% inhibitory concentration (IC50) values for Oseltamivir, Zanamivir, Peramivir, and Laninamivir against various strains of influenza A and B viruses. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the neuraminidase enzyme by 50% and is a key metric of antiviral potency.
Table 1: Comparative IC50 Values (nM) of Neuraminidase Inhibitors against Influenza A (H1N1) Strains
| Inhibitor | A/H1N1 (Seasonal) | A/H1N1pdm09 | A/H1N1 (Oseltamivir-Resistant, H275Y) |
| Oseltamivir | 0.9 - 1.34[2] | 0.48[3] | 130 - 250[2][4] |
| Zanamivir | 0.92[2] | 0.74[3] | 0.5 - 1.5[5][6] |
| Peramivir | 0.15 - 0.2[7] | 0.28[3] | 17 - 31.3[4][7] |
| Laninamivir | 0.27[7] | 0.27[7] | Not Widely Reported |
Table 2: Comparative IC50 Values (nM) of Neuraminidase Inhibitors against Influenza A (H3N2) Strains
| Inhibitor | A/H3N2 |
| Oseltamivir | 0.67[2] |
| Zanamivir | 2.28[2] |
| Peramivir | 0.18 - 0.25[7] |
| Laninamivir | 0.62[7] |
Table 3: Comparative IC50 Values (nM) of Neuraminidase Inhibitors against Influenza B Strains
| Inhibitor | Influenza B |
| Oseltamivir | 3.41 - 13[2][5] |
| Zanamivir | 3.2 - 4.19[2][5] |
| Peramivir | 0.74[7] |
| Laninamivir | 3.26[7] |
This compound: A Qualitative Overview
This compound is a novel anti-influenza virus antibiotic that was isolated from the fungus Microsphaeropsis sp. FO-5050.[8] Research has identified it as an inhibitor of influenza virus neuraminidase.[8] However, to the best of our knowledge from publicly available scientific literature, specific quantitative data, such as IC50 values against different influenza strains, has not been reported. Its discovery highlights the potential of natural products as a source for new antiviral agents. Further research is required to quantify its inhibitory potency and to understand its potential as a therapeutic agent compared to existing neuraminidase inhibitors.
Experimental Protocols
Neuraminidase Inhibition Assay (MUNANA-Based Fluorescence Assay)
A widely used method to determine the IC50 values of neuraminidase inhibitors is the fluorometric assay using 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) as a substrate.[9][10]
Principle: The neuraminidase enzyme cleaves the MUNANA substrate, releasing the fluorescent product 4-methylumbelliferone (4-MU). The intensity of the fluorescence is proportional to the enzyme activity. In the presence of an inhibitor, the enzyme activity is reduced, leading to a decrease in fluorescence.
Detailed Methodology:
-
Virus Preparation: Influenza viruses are cultured in Madin-Darby Canine Kidney (MDCK) cells or embryonated chicken eggs to obtain a sufficient viral titer.[10]
-
Reagent Preparation:
-
A stock solution of MUNANA (e.g., 2.5 mM) is prepared in distilled water.[9]
-
A working solution of MUNANA (e.g., 300 µM) is prepared by diluting the stock solution in an appropriate assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5).[4][9]
-
Serial dilutions of the neuraminidase inhibitors are prepared in the assay buffer.
-
-
Assay Procedure:
-
50 µL of each inhibitor dilution is added to the wells of a 96-well microplate.
-
50 µL of the diluted virus preparation is added to each well and incubated at room temperature for 45 minutes to allow the inhibitor to bind to the enzyme.[9]
-
50 µL of the MUNANA working solution is added to each well to start the enzymatic reaction, and the plate is incubated at 37°C for 1 hour.[9]
-
-
Signal Detection:
-
Data Analysis:
-
The percentage of neuraminidase inhibition is calculated for each inhibitor concentration relative to the control (no inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[9]
-
Visualizing the Mechanism of Action
The following diagrams illustrate the influenza virus replication cycle and the mechanism of neuraminidase inhibitors.
Caption: Influenza Virus Replication Cycle.
Caption: Neuraminidase Inhibitor Mechanism.
Conclusion
Oseltamivir, Zanamivir, Peramivir, and Laninamivir have demonstrated potent inhibitory activity against a broad range of influenza A and B viruses, although their efficacy can be affected by viral mutations. While this compound has been identified as a neuraminidase inhibitor, a lack of publicly available quantitative data prevents a direct comparison of its potency. Further investigation into the antiviral profile of this compound is warranted to determine its potential as a future therapeutic option for influenza. This guide provides a foundation for researchers to compare the performance of existing neuraminidase inhibitors and highlights the need for continued research into novel antiviral compounds.
References
- 1. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
- 2. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ulab360.com [ulab360.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Neuraminidase Inhibitor Susceptibility Testing in Human Influenza Viruses: A Laboratory Surveillance Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peramivir and laninamivir susceptibility of circulating influenza A and B viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A new anti-influenza virus antibiotic, this compound from Microsphaeropsis sp. FO-5050 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Proposed Framework for In Vivo Validation of 10-Norparvulenone's Antiviral Activity
For Immediate Release
This document outlines a proposed strategic framework for the preclinical validation of 10-Norparvulenone, a novel compound with putative antiviral properties. As no in vivo data for this compound currently exists, this guide serves as a comparative blueprint, detailing the necessary experimental stages to rigorously assess its efficacy and safety in animal models. The proposed studies are benchmarked against established antiviral agents to provide a clear context for interpreting potential outcomes. This guide is intended for researchers, scientists, and drug development professionals engaged in the advancement of new antiviral therapies.
Comparative Efficacy Benchmarking
To ascertain the therapeutic potential of this compound, its performance must be evaluated against current standard-of-care antiviral drugs. The selection of a positive control agent is contingent on the target virus. For the purposes of this guide, we will consider a hypothetical study against an influenza A virus (IAV) infection in a murine model, using Oseltamivir as the comparator.
Table 1: Hypothetical Comparative Antiviral Efficacy in an Influenza A Virus Murine Model
| Parameter | This compound (50 mg/kg) | Oseltamivir (10 mg/kg) | Placebo (Vehicle) |
| Survival Rate (%) | >90% (Expected) | ~95% | <20% |
| Mean Body Weight Loss (%) | <10% (Expected) | ~8% | >25% |
| Lung Viral Titer (log10 PFU/g) | Reduction of >2 logs (Expected) | Reduction of ~2.5 logs | Baseline |
| Lung Histopathology Score | Minimal inflammation (Expected) | Mild inflammation | Severe inflammation |
| Clinical Score | <2 (Expected) | ~1.5 | >4 |
Proposed Experimental Protocols
A phased approach is recommended for the in vivo validation of this compound, commencing with toxicity studies, followed by efficacy evaluations in a relevant animal model.
Phase 1: Acute Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) and potential acute toxic effects of this compound in healthy animals.
Methodology:
-
Animal Model: BALB/c mice (n=5 per group, 6-8 weeks old, mixed sex).
-
Groups:
-
Vehicle control (e.g., saline, DMSO).
-
This compound at escalating doses (e.g., 10, 50, 100, 200, 500 mg/kg).
-
-
Administration: Single intraperitoneal (IP) or oral (PO) dose.
-
Monitoring: Observe animals for 14 days for clinical signs of toxicity (e.g., ruffled fur, lethargy, weight loss) and mortality.
-
Endpoint: At day 14, perform gross necropsy and collect major organs for histopathological analysis.
Phase 2: Antiviral Efficacy Study
Objective: To evaluate the in vivo antiviral efficacy of this compound against a specific virus (e.g., Influenza A virus).
Methodology:
-
Animal Model: BALB/c mice (n=10 per group, 6-8 weeks old).
-
Infection: Intranasal inoculation with a non-lethal (for viral load studies) or lethal (for survival studies) dose of IAV.
-
Treatment Groups:
-
Vehicle control.
-
This compound (e.g., 25, 50, 100 mg/kg, based on toxicity data), administered PO or IP twice daily for 5 days, starting 4 hours post-infection.
-
Positive control (e.g., Oseltamivir, 10 mg/kg), administered on the same schedule.
-
-
Efficacy Parameters:
-
Survival: Monitor daily for 14 days post-infection.
-
Morbidity: Record body weight and clinical signs of illness daily.
-
Viral Load: On days 3 and 5 post-infection, a subset of mice from each group will be euthanized, and lungs harvested to determine viral titers via plaque assay or RT-qPCR.
-
Histopathology: Lungs will be collected for histological examination to assess inflammation and tissue damage.
-
Visualizing Experimental Design and Potential Mechanisms
To facilitate a clearer understanding of the proposed research, the following diagrams illustrate the experimental workflow and a key antiviral signaling pathway that this compound might modulate.
Caption: Proposed workflow for the in vivo validation of this compound.
A hallmark of the innate immune response to viral infections is the activation of signaling pathways that lead to the production of type I interferons (IFNs).[1] One such critical pathway involves the recognition of viral RNA by cytosolic sensors like RIG-I.[2][3]
Caption: RIG-I signaling pathway for Type I Interferon production.
Upon binding to viral RNA, RIG-I activates the mitochondrial antiviral-signaling protein (MAVS), which in turn recruits downstream adaptors like TRAF3.[3] This leads to the activation of kinase complexes such as TBK1/IKKε, which phosphorylate and activate the transcription factors IRF3 and IRF7.[2][3] Activated IRF3/7 then translocate to the nucleus to drive the expression of type I interferons, which are crucial for establishing an antiviral state.[1][2] It is plausible that this compound could exert its antiviral effects by modulating one or more components of this pathway.
Conclusion
The successful validation of this compound in animal models is a critical step in its development as a potential antiviral therapeutic. The experimental framework proposed herein provides a robust and comparative approach to defining its efficacy and safety profile. The systematic collection of quantitative data, as outlined, will be essential for making informed decisions regarding its continued development and potential progression to clinical trials.
References
Cross-Validation of 10-Norparvulenone's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proposed mechanism of action of 10-Norparvulenone, a novel fungal metabolite with anti-influenza virus properties, against the well-established neuraminidase inhibitor, Oseltamivir. Due to the limited publicly available data on this compound, this comparison serves to highlight the current understanding of its bioactivity and to frame the necessary future research for its mechanism of action cross-validation.
Introduction to this compound
This compound is a fungal metabolite that has demonstrated anti-influenza virus activity.[1] Preliminary findings suggest that its antiviral properties may stem from the inhibition of viral neuraminidase (also known as sialidase), an enzyme crucial for the release of new virus particles from infected host cells.[1] However, a detailed biochemical and cellular characterization of its mechanism of action is not yet extensively documented in peer-reviewed literature.
Comparative Analysis: this compound vs. Oseltamivir
To contextualize the potential mechanism of this compound, we compare its known characteristics to those of Oseltamivir (Tamiflu®), a widely used and well-understood anti-influenza drug. Oseltamivir is a potent and selective inhibitor of influenza A and B virus neuraminidases.[2][3][4]
Table 1: Comparison of General Properties
| Feature | This compound | Oseltamivir |
| Compound Type | Fungal Metabolite | Ethyl ester prodrug |
| Active Form | This compound | Oseltamivir Carboxylate[2][3][4] |
| Target | Proposed: Viral Neuraminidase[1] | Viral Neuraminidase[2][3][4] |
| Spectrum of Activity | Influenza A Virus[1] | Influenza A and B Viruses[2][3] |
Table 2: Comparative Efficacy (Neuraminidase Inhibition)
| Influenza Strain | IC₅₀ of Oseltamivir Carboxylate | IC₅₀ of this compound |
| Influenza A/H1N1 | ~0.1 - 2.5 nM[3][5] | Data not available |
| Influenza A/H3N2 | ~0.96 nM[3] | Data not available |
| Influenza B | ~60 nM[3] | Data not available |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Action: Neuraminidase Inhibition
The proposed mechanism of action for this compound is the inhibition of viral neuraminidase. This enzyme is critical for the influenza virus life cycle.
Role of Neuraminidase in Influenza Virus Infection:
-
Viral Release: After replication within a host cell, new virus particles bud from the cell surface. These new virions remain attached to the host cell via the interaction of viral hemagglutinin with sialic acid receptors on the cell surface. Neuraminidase cleaves these sialic acid residues, releasing the newly formed viruses and allowing them to infect other cells.[6][7]
-
Prevention of Viral Aggregation: Neuraminidase also removes sialic acid from the viral envelope, preventing the aggregation of newly released virus particles and facilitating their dissemination.[3]
-
Penetration of Mucus: In the respiratory tract, neuraminidase helps the virus penetrate the mucus layer to reach the underlying epithelial cells.[8]
By inhibiting neuraminidase, antiviral drugs like Oseltamivir prevent the release of new virions, thereby halting the spread of the infection.[2][4] It is hypothesized that this compound acts in a similar manner.
Caption: Proposed mechanism of neuraminidase inhibition by antiviral agents.
Experimental Protocols for Cross-Validation
To validate the proposed mechanism of action of this compound, a series of experiments are required. The following outlines a standard protocol for a neuraminidase inhibition assay, a key experiment in this process.
Neuraminidase Inhibition Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the enzymatic activity of viral neuraminidase.[9]
Materials:
-
Purified influenza virus neuraminidase or intact virus particles
-
This compound and Oseltamivir Carboxylate (as a positive control)
-
Fluorogenic substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Assay buffer (e.g., MES buffer with CaCl₂)
-
Stop solution (e.g., NaOH in ethanol)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and Oseltamivir Carboxylate in assay buffer.
-
Enzyme Reaction:
-
Add a fixed amount of neuraminidase to each well of the microplate.
-
Add the diluted compounds to the respective wells.
-
Incubate at 37°C for a defined period (e.g., 30 minutes) to allow for inhibitor binding.
-
-
Substrate Addition: Add the MUNANA substrate to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specific time (e.g., 60 minutes). During this time, active neuraminidase will cleave MUNANA, releasing the fluorescent product 4-methylumbelliferone.
-
Stopping the Reaction: Add the stop solution to each well to terminate the reaction.
-
Fluorescence Reading: Measure the fluorescence intensity in each well using a fluorometer (excitation ~365 nm, emission ~450 nm).
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of neuraminidase inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Experimental workflow for a neuraminidase inhibition assay.
Conclusion and Future Directions
The preliminary evidence suggesting that this compound inhibits influenza virus neuraminidase is promising. However, to cross-validate this proposed mechanism of action, rigorous experimental data is required. The direct comparison with Oseltamivir highlights the current gaps in our understanding of this compound's bioactivity.
Future research should focus on:
-
Determining the IC₅₀ of this compound against neuraminidases from various influenza A and B strains using the assay described above.
-
Elucidating the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) through enzyme kinetic studies.
-
Conducting cell-based assays to confirm the antiviral activity in a biological context and to assess cytotoxicity.
-
Performing structural studies (e.g., X-ray crystallography or cryo-EM) of neuraminidase in complex with this compound to visualize the binding interactions.
-
Investigating the potential for resistance development by passaging the virus in the presence of the compound.
By undertaking these studies, the scientific community can build a comprehensive profile of this compound as a potential anti-influenza therapeutic and fully validate its mechanism of action.
References
- 1. A new anti-influenza virus antibiotic, this compound from Microsphaeropsis sp. FO-5050 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]
- 5. Efficacy of Oseltamivir Against Seasonal Influenza H1N1 and the Efficacy of a Novel Combination Treatment In Vitro and In Vivo in Mouse Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Neuraminidase Is Important for the Initiation of Influenza Virus Infection in Human Airway Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Anticancer Chalcone Derivatives
As extensive research has revealed a lack of publicly available data on a series of 10-Norparvulenone derivatives suitable for a comparative analysis, this guide will instead focus on a well-researched class of analogous natural product derivatives: Chalcones . Chalcones are precursors to flavonoids and exhibit a wide range of biological activities, including significant anticancer properties, making them an excellent subject for a comparative guide.
This guide provides a comparative analysis of various chalcone derivatives, focusing on their anticancer activity. The data presented is sourced from preclinical studies and aims to inform researchers, scientists, and drug development professionals on the potential of these compounds as therapeutic agents.
Data on Anticancer Activity
The cytotoxic effects of selected chalcone derivatives against various human cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone 12e | MGC-803 (Gastric) | 1.38 | [1] |
| HCT-116 (Colon) | 5.34 | [1] | |
| MCF-7 (Breast) | 5.21 | [1] | |
| 4-Anilinoquinolinylchalcone 4a | MDA-MB-231 (Breast) | See reference for details | [2] |
| Hydroquinone-Chalcone-Pyrazoline 4 | MCF-7 (Breast) | 28.8 - 124.6 (Range for derivatives) | [3] |
| HT-29 (Colon) | 28.8 - 124.6 (Range for derivatives) | [3] | |
| 2-Phenylacrylonitrile 1g2a | HCT116 (Colon) | 0.0059 | [4] |
| BEL-7402 (Liver) | 0.0078 | [4] | |
| Ciminalum–thiazolidinone 2h | MOLT-4 (Leukemia) | < 0.01 | [5] |
| SR (Leukemia) | < 0.01 | [5] | |
| SW-620 (Colon) | < 0.01 | [5] |
Note: The activity of compound 4a was described as the highest among the series but a specific IC50 value was not provided in the abstract.
Experimental Protocols
General Synthesis of Chalcone Derivatives
Chalcones are typically synthesized via the Claisen-Schmidt condensation reaction. This involves the base-catalyzed reaction between an appropriate substituted acetophenone and a substituted benzaldehyde.
Example Protocol for Quinoline-Chalcone Synthesis:
-
A mixture of the appropriate quinoline-carboxaldehyde (1.0 eq.), the corresponding acetophenone (1.2 eq.), and ethanol is prepared.
-
A catalytic amount of a base (e.g., aqueous NaOH or KOH) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is stirred for a specified time (typically several hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with water until neutral, and then dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.
Characterization of the synthesized compounds is typically performed using techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm their structure and purity.
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the chalcone derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
Protocol Outline:
-
Cell Seeding: Human cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The cells are then treated with various concentrations of the chalcone derivatives (typically in a range from nanomolar to micromolar) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 values are determined by plotting the cell viability against the compound concentration.
Signaling Pathway and Experimental Workflow
Chalcone-Induced Apoptosis Pathway
Many chalcone derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. A simplified representation of this signaling pathway is depicted below.
A simplified diagram of a common apoptotic pathway induced by chalcone derivatives.
Experimental Workflow for Anticancer Drug Screening
The general workflow for identifying and characterizing potential anticancer compounds like chalcone derivatives is outlined below.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 10-Norparvulenone Against Known Antiviral Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the ongoing search for novel antiviral agents, 10-Norparvulenone, a secondary metabolite isolated from Microsphaeropsis sp. FO-5050, has been identified as a compound with anti-influenza virus activity.[1][2] This guide provides a comparative analysis of this compound against established broad-spectrum antiviral drugs: Remdesivir, Favipiravir, and Ribavirin. Due to the limited publicly available data on the quantitative antiviral efficacy of this compound, this comparison focuses on the known qualitative activity of this compound and the extensive quantitative data and mechanisms of action of the benchmark compounds. This guide also details the standard experimental protocols used to evaluate antiviral efficacy, which would be essential for the further investigation of this compound.
Data Presentation: Comparative Antiviral Efficacy
The following table summarizes the 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) values for the benchmark antiviral compounds against various viruses, particularly influenza virus, to provide a context for the potential efficacy of this compound.
| Compound | Virus | Assay Type | Cell Line | EC₅₀ | IC₅₀ | Citation |
| This compound | Influenza A Virus | Data Not Available | Data Not Available | Data Not Available | Data Not Available | [1][2] |
| Favipiravir | Influenza A, B, C | Plaque Reduction | MDCK | 0.014 - 0.55 µg/mL | - | [3][4] |
| Influenza Virus | CPE Reduction | MDCK | - | 2.7 µM (as T-705-RTP) | [5][6] | |
| 2009 A(H1N1) Viruses | Plaque Reduction | MDCK | 0.19 - 22.48 µM | - | [7] | |
| Ribavirin | Influenza A (H1N1, H3N2, H5N1), B | - | MDCK | 2 - 32 µg/mL | - | [8] |
| Influenza A and B | - | MDCK | 0.6 - 5.5 µg/mL | - | [8] | |
| H7N9 Influenza Virus | - | MDCK | 0.01 - 0.02 mg/mL | - | [9] | |
| Influenza Virus | CPE Reduction | MDCK | - | 216 µM (as RBV-TP) | [5] | |
| Remdesivir | Coronaviruses (general) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | [10][11] |
Note: Direct quantitative comparison with this compound is not possible at this time due to the absence of reported EC₅₀ and IC₅₀ values. The data for the benchmark compounds are provided to illustrate the typical range of antiviral potency observed in established drugs.
Mechanisms of Action
Understanding the mechanism of action is crucial for drug development. While the specific mechanism of this compound is yet to be elucidated, the benchmark antivirals operate through well-defined pathways.
This compound: The available literature suggests that this compound inhibits the neuraminidase enzyme of the influenza A virus.[2] Neuraminidase is a crucial surface glycoprotein that facilitates the release of progeny virions from infected cells, and its inhibition prevents the spread of the virus.
Benchmark Antivirals:
-
Remdesivir: A nucleotide analog prodrug that, once metabolized to its active triphosphate form, acts as an inhibitor of viral RNA-dependent RNA polymerase (RdRp).[11] It causes premature termination of the nascent viral RNA chain, thereby halting viral replication.[11]
-
Favipiravir: This purine analogue is also a prodrug that is converted to its active ribofuranosyl-5'-triphosphate (RTP) form.[12][13] Favipiravir-RTP is recognized as a substrate by viral RdRp, leading to lethal mutagenesis and non-viable viral progeny.[13][14]
-
Ribavirin: A guanosine analog with multiple proposed mechanisms of action.[15][16][17] It can inhibit viral RdRp, interfere with viral mRNA capping, and induce lethal mutagenesis by being incorporated into the viral genome.[15][16][18] It also inhibits the cellular enzyme inosine monophosphate dehydrogenase (IMPDH), leading to the depletion of GTP pools necessary for viral replication.[15][18]
Experimental Protocols
To facilitate further research and direct comparison, this section details the standard methodologies for key antiviral assays.
Plaque Reduction Assay
This assay is a gold standard for quantifying the inhibition of viral replication by an antiviral compound.
Objective: To determine the concentration of a compound that reduces the number of viral plaques by 50% (EC₅₀).
Methodology:
-
Cell Seeding: Plate a monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus) in multi-well plates and incubate until confluent.
-
Compound Dilution: Prepare serial dilutions of the test compound (e.g., this compound) in a suitable culture medium.
-
Virus Infection: Infect the cell monolayers with a known concentration of the virus in the presence of the different compound dilutions. A virus-only control is also included.
-
Incubation and Overlay: After a short adsorption period, the virus-compound mixture is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding compound concentrations. This overlay restricts the spread of progeny virions to adjacent cells, leading to the formation of localized lesions or "plaques".
-
Plaque Visualization and Counting: After a suitable incubation period to allow for plaque formation, the cells are fixed and stained (e.g., with crystal violet). The number of plaques in each well is then counted.
-
EC₅₀ Calculation: The percentage of plaque reduction is calculated for each compound concentration relative to the virus-only control. The EC₅₀ value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[19][20][21][22]
Neuraminidase Inhibition Assay
This assay is specific for viruses like influenza that utilize neuraminidase for their replication cycle.
Objective: To determine the concentration of a compound that inhibits the enzymatic activity of neuraminidase by 50% (IC₅₀).
Methodology:
-
Substrate Preparation: A fluorogenic or chemiluminescent neuraminidase substrate, such as 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is prepared in an appropriate assay buffer.[23]
-
Compound and Virus Incubation: The test compound is serially diluted and incubated with a standardized amount of purified neuraminidase or intact virus.
-
Enzymatic Reaction: The substrate is added to the compound-enzyme mixture, and the reaction is allowed to proceed for a specific time at 37°C.
-
Signal Detection: The reaction is stopped, and the fluorescent or chemiluminescent signal, which is proportional to the neuraminidase activity, is measured using a plate reader.
-
IC₅₀ Calculation: The percentage of neuraminidase inhibition is calculated for each compound concentration relative to the enzyme-only control. The IC₅₀ value is determined from the resulting dose-response curve.[23][24][25][26][27]
Visualizations
To further clarify the concepts discussed, the following diagrams illustrate key pathways and workflows.
Caption: A streamlined workflow for the discovery and development of new antiviral drugs.
Caption: Remdesivir inhibits viral replication by targeting the viral RNA polymerase.
Caption: Favipiravir induces lethal mutations in the viral genome.
Caption: Ribavirin exhibits a broad range of antiviral activities through multiple mechanisms.
References
- 1. Secondary Metabolites from Fungi Microsphaeropsis spp.: Chemistry and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new anti-influenza virus antibiotic, this compound from Microsphaeropsis sp. FO-5050 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Favipiravir, an anti-influenza drug against life-threatening RNA virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Favipiravir (T-705), a novel viral RNA polymerase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo influenza virus-inhibitory effects of viramidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ribavirin is effective against drug-resistant H7N9 influenza virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. What is the mechanism of Remdesivir? [synapse.patsnap.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. sterispharma.com [sterispharma.com]
- 14. oatext.com [oatext.com]
- 15. What is the mechanism of Ribavirin? [synapse.patsnap.com]
- 16. news-medical.net [news-medical.net]
- 17. go.drugbank.com [go.drugbank.com]
- 18. The application and mechanism of action of ribavirin in therapy of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bioagilytix.com [bioagilytix.com]
- 20. 2.7.3. Plaque Reduction Assay [bio-protocol.org]
- 21. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 22. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. izsvenezie.com [izsvenezie.com]
- 27. researchgate.net [researchgate.net]
Independent Verification of a Novel Compound's Biological Effects: A Comparative Framework
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Preliminary searches for "10-Norparvulenone" did not yield specific biological data in the public domain. Therefore, this guide provides a comprehensive framework for the independent verification of a hypothetical novel compound, herein referred to as Compound X , and compares its potential biological effects against established alternatives. This document serves as a template for researchers to structure their own findings.
Executive Summary
This guide outlines a systematic approach to independently verify the biological effects of a novel therapeutic candidate, Compound X. We present a series of standard preclinical assays to characterize its cytotoxic, anti-inflammatory, and kinase inhibitory activities. For each assay, we provide detailed experimental protocols and present hypothetical data in comparison to well-characterized control compounds. This framework is designed to ensure robust and reproducible evaluation of a new chemical entity's biological profile.
In Vitro Cytotoxicity Assessment
A primary step in characterizing a novel compound is to determine its effect on cell viability.[1][2][3][4] This is crucial for identifying a therapeutic window and understanding potential toxicity.
Data Summary: Cytotoxicity (IC50) of Compound X and Comparators
| Compound | Cell Line | Assay Type | IC50 (µM) |
| Compound X | A549 (Lung Carcinoma) | MTT | 15.2 |
| HeLa (Cervical Cancer) | MTT | 22.8 | |
| HEK293 (Normal Kidney) | MTT | > 100 | |
| Doxorubicin | A549 (Lung Carcinoma) | MTT | 0.8 |
| HeLa (Cervical Cancer) | MTT | 1.2 | |
| HEK293 (Normal Kidney) | MTT | 5.4 | |
| Paclitaxel | A549 (Lung Carcinoma) | MTT | 0.01 |
| HeLa (Cervical Cancer) | MTT | 0.005 | |
| HEK293 (Normal Kidney) | MTT | 0.1 |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[1][3]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of Compound X or control drugs for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[5]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.
In Vivo Anti-inflammatory Activity
To assess the potential anti-inflammatory effects of Compound X, the carrageenan-induced paw edema model in rodents is a widely accepted and utilized method.[7][8][9]
Data Summary: Inhibition of Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (%) | Inhibition (%) |
| Vehicle Control | - | 85 ± 5.2 | - |
| Compound X | 10 | 62 ± 4.1 | 27.1 |
| 30 | 41 ± 3.5 | 51.8 | |
| Indomethacin | 10 | 35 ± 2.9 | 58.8 |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This model evaluates the ability of a compound to reduce acute inflammation.[10][11]
-
Animal Acclimatization: Acclimate male Wistar rats (180-200g) for one week under standard laboratory conditions.
-
Compound Administration: Administer Compound X, a vehicle control, or a standard anti-inflammatory drug (e.g., Indomethacin) orally one hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume and the percentage inhibition of edema for the treated groups relative to the control group.
Kinase Inhibition Profiling
To elucidate the mechanism of action, profiling Compound X against a panel of kinases is a critical step, as many signaling pathways are regulated by kinases.[12][13][14][15]
Data Summary: Kinase Inhibition Profile of Compound X (10 µM)
| Kinase Target | % Inhibition |
| EGFR | 5 |
| VEGFR2 | 8 |
| PIM1 | 89 |
| SRC | 12 |
| MAPK1 | 75 |
| CDK2 | 3 |
Experimental Protocol: Kinase Panel Screening
A luminescent-based kinase assay platform can be used for broad kinase profiling.[12]
-
Assay Preparation: Prepare a reaction mixture containing the kinase, substrate, and ATP in a 384-well plate.
-
Compound Addition: Add Compound X at a fixed concentration (e.g., 10 µM) to the assay wells.
-
Kinase Reaction: Incubate the plate to allow the kinase reaction to proceed.
-
ADP Detection: Add a reagent that converts the ADP product to ATP, which then generates a luminescent signal via a luciferase reaction.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition by comparing the signal from wells with Compound X to control wells.
Conclusion and Future Directions
This guide provides a foundational framework for the independent verification of the biological effects of a novel compound. The presented hypothetical data for Compound X suggests a profile of moderate and selective cytotoxicity towards cancer cell lines, significant in vivo anti-inflammatory activity, and a potential mechanism of action through the inhibition of PIM1 and MAPK1 kinases.
Further investigation should include:
-
Dose-response studies for kinase inhibition to determine IC50 values.
-
Broader in vivo testing in disease-specific animal models.
-
Pharmacokinetic and toxicology studies.
-
Off-target screening to ensure safety and specificity.
By following a structured and comparative approach as outlined, researchers can build a robust data package to support the continued development of promising new therapeutic agents.
References
- 1. kosheeka.com [kosheeka.com]
- 2. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 3. scispace.com [scispace.com]
- 4. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 8. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. ijpras.com [ijpras.com]
- 11. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 12. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
Assessing the Synergistic Potential of 10-Norparvulenone: A Comparative Guide for Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel antiviral compounds necessitates a thorough evaluation of their potential in combination therapies. This guide provides a framework for assessing the synergistic effects of 10-Norparvulenone, a recently identified anti-influenza virus antibiotic, with other established antiviral agents. While direct experimental data on this compound combinations is not yet available, this document leverages existing knowledge of its drug class—neuraminidase inhibitors—to propose a comprehensive strategy for investigation.
Introduction to this compound
This compound is an antibiotic derived from Microsphaeropsis sp. FO-5050 with demonstrated anti-influenza virus activity[1]. Its mechanism of action is attributed to the inhibition of viral neuraminidase, an enzyme crucial for the release of progeny virions from infected host cells[1][2][3][4]. By blocking neuraminidase, this compound effectively traps the virus on the cell surface, preventing its spread and propagation[3][5][6]. This mode of action is shared with well-known antiviral drugs such as oseltamivir and zanamivir[5][7].
The exploration of synergistic combinations with this compound is a logical next step in its development. Combining antiviral agents with different mechanisms of action can offer several advantages, including enhanced efficacy, reduced dosage of individual drugs, and a lower likelihood of developing drug-resistant viral strains[8][9].
Potential Antiviral Partners for Synergy with this compound
Based on the mechanisms of action of existing anti-influenza drugs, the following classes of antivirals present promising candidates for synergistic studies with this compound.
Table 1: Potential Antiviral Agents for Combination Therapy with this compound
| Antiviral Class | Example Drugs | Mechanism of Action | Rationale for Synergy |
| M2 Ion Channel Blockers | Amantadine, Rimantadine | Inhibit the M2 proton channel, preventing viral uncoating. | Dual blockade of early (uncoating) and late (release) stages of the viral life cycle.[10][11] |
| Polymerase Inhibitors | Baloxavir marboxil, Favipiravir | Target the viral RNA-dependent RNA polymerase (RdRp), inhibiting viral genome replication and transcription. | Complementary inhibition of viral replication and release.[8][12] |
| Broad-Spectrum Antivirals | Ribavirin | Multiple proposed mechanisms, including inhibition of inosine monophosphate dehydrogenase (IMPDH) and direct inhibition of viral polymerase. | Potential for multi-targeted effects on viral replication.[10] |
| Hemagglutinin Inhibitors | Nitazoxanide | Blocks the maturation of viral hemagglutinin, a key protein for viral entry. | Targeting both viral entry and release could have a strong synergistic effect.[9] |
Experimental Protocols for Assessing Synergy
A standardized methodology is crucial for the accurate assessment of drug interactions. The checkerboard assay is a widely accepted in vitro method to determine the synergistic, additive, or antagonistic effects of drug combinations.
Checkerboard Assay Protocol
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.
-
Drug Preparation: Prepare serial dilutions of this compound and the partner antiviral drug in cell culture medium.
-
Combination Matrix: In the 96-well plates, create a checkerboard matrix by adding varying concentrations of this compound along the y-axis and the partner drug along the x-axis. Include wells with each drug alone and no drugs as controls.
-
Viral Infection: Infect the MDCK cell monolayers with a predetermined titer of influenza virus (e.g., a multiplicity of infection of 0.01).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).
-
Quantification of Antiviral Effect: The antiviral effect can be quantified using various methods, such as:
-
Cytopathic Effect (CPE) Reduction Assay: Staining the cells with crystal violet to visualize and quantify cell viability.
-
Viral Yield Reduction Assay: Titrating the amount of infectious virus in the supernatant using a plaque assay or TCID50 assay.
-
Reporter Gene Assay: Using a recombinant virus expressing a reporter gene (e.g., luciferase) to measure viral replication.
-
-
Data Analysis: The interaction between the two drugs is quantified by calculating the Fractional Inhibitory Concentration (FIC) index or through synergy landscape models like the Bliss independence or Loewe additivity models.
The FIC index is calculated as follows:
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone) FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
FIC Index = FIC of Drug A + FIC of Drug B
Table 2: Interpretation of Fractional Inhibitory Concentration (FIC) Index
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 1.0 | Additive |
| > 1.0 to 4.0 | Indifference |
| > 4.0 | Antagonism |
Visualization of Key Concepts
To further elucidate the concepts discussed, the following diagrams are provided.
References
- 1. A new anti-influenza virus antibiotic, this compound from Microsphaeropsis sp. FO-5050 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 5. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
- 7. mdpi.com [mdpi.com]
- 8. The Synergistic Effect of Baloxavir and Neuraminidase Inhibitors against Influenza Viruses In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic effect of nitazoxanide with neuraminidase inhibitors against influenza A viruses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiviral combinations for severe influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuraminidase Inhibitor-Rimantadine Combinations Exert Additive and Synergistic Anti-Influenza Virus Effects in MDCK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical and clinical developments for combination treatment of influenza | PLOS Pathogens [journals.plos.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 10-Norparvulenone
Researchers and drug development professionals handling 10-Norparvulenone, a fungal metabolite with anti-influenza virus activity, must adhere to strict disposal procedures to ensure laboratory safety and environmental protection.[1] This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, clothing, and eye/face protection. Work should be conducted under a chemical fume hood to avoid inhalation of the substance. In case of accidental contact, follow these first-aid measures:
-
Eye Contact: Immediately rinse with plenty of water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek medical attention from an ophthalmologist.
-
Skin Contact: Remove all contaminated clothing at once and rinse the skin with water or take a shower. If irritation persists, consult a physician.
-
Inhalation: Move to an area with fresh air.
-
Ingestion: Immediately drink at least two glasses of water. Seek medical advice.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, regional, and national hazardous waste regulations.[2] Do not allow the product to enter drains, as it may be toxic to aquatic life with long-lasting effects.[2]
-
Waste Collection:
-
Spill Management:
-
In the event of a spill, cover drains to prevent entry into the sewer system.
-
For dry spills, carefully take up the material without generating dust.
-
For liquid spills, collect, bind, and pump off the spillage.
-
Clean the affected area thoroughly.
-
-
Final Disposal:
Quantitative Data Summary
For safe handling and disposal, it is important to be aware of the physical and chemical properties of this compound.
| Property | Value |
| Formal Name | 3,4-dihydro-4,8-dihydroxy-7-(hydroxymethyl)-6-methoxy-1(2H)-naphthalenone |
| CAS Number | 618104-32-8 |
| Molecular Formula | C₁₂H₁₄O₅ |
| Formula Weight | 238.2 |
| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, and Methanol |
Source: Cayman Chemical[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these procedures, researchers and laboratory personnel can minimize risks and ensure the safe and environmentally responsible disposal of this compound. Always consult your institution's specific safety guidelines and the official Safety Data Sheet (SDS) for the most comprehensive information.
References
- 1. caymanchem.com [caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Acceptable Drain Disposal Procedures : USDA ARS [ars.usda.gov]
- 5. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 6. uwlax.edu [uwlax.edu]
Essential Safety and Operational Guidance for Handling 10-Norparvulenone
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 10-Norparvulenone, a fungal metabolite with potential anti-influenza virus activity.[1] Given the limited toxicological data available for this compound, a conservative approach to safety is paramount. All personnel must treat this compound as a potentially hazardous substance.
Risk Assessment and Hazard Identification
As a fungal metabolite with biological activity, this compound's full toxicological profile is unknown. Therefore, it must be handled with the assumption that it may be toxic, irritant, and/or have long-term health effects. The primary routes of exposure to be controlled are inhalation, skin contact, and ingestion.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in solid (powder) or solution form.
| PPE Category | Item | Specification |
| Hand Protection | Disposable Gloves | Nitrile or neoprene gloves should be worn. Double-gloving is recommended, especially for prolonged handling or when working with larger quantities. |
| Eye Protection | Safety Goggles | ANSI Z87.1-compliant safety goggles are required to protect against splashes and dust. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn and kept buttoned. |
| Respiratory Protection | Fume Hood or Respirator | All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used. |
Handling Procedures
3.1. Engineering Controls:
-
Ventilation: Always handle solid this compound and concentrated solutions in a certified chemical fume hood.
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the work area.
3.2. Standard Operating Procedure:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: When weighing the solid compound, use a microbalance within the fume hood or in a containment enclosure to minimize dust dispersal.
-
Dissolving: To prepare solutions, add the solvent to the weighed this compound slowly to avoid splashing. The compound is soluble in Dichloromethane, DMSO, Ethanol, and Methanol.[1]
-
Post-Handling: After handling, wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol).
Emergency Procedures
| Emergency Situation | Procedure |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and contact the institution's environmental health and safety (EHS) department. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated PPE (gloves, bench paper), weighing boats, and any other solid materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal: All hazardous waste must be disposed of through the institution's EHS-approved waste management program.
Experimental Workflow and Signaling Pathway Diagrams
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
Detailed Experimental Protocol: In Vitro Antiviral Assay
This protocol outlines a hypothetical experiment to assess the antiviral activity of this compound against an influenza virus in a cell culture model, incorporating all necessary safety measures.
Objective: To determine the half-maximal effective concentration (EC50) of this compound in inhibiting influenza virus replication in Madin-Darby Canine Kidney (MDCK) cells.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile
-
MDCK cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Influenza A virus stock
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
-
96-well cell culture plates
Procedure:
-
Preparation of this compound Stock Solution (in Chemical Fume Hood): a. Don all required PPE (double nitrile gloves, safety goggles, lab coat). b. Weigh 1 mg of this compound powder on a calibrated microbalance inside the fume hood. c. Dissolve the powder in sterile DMSO to a final concentration of 10 mM. This is the stock solution. d. Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C.
-
Cell Seeding: a. Culture MDCK cells in DMEM supplemented with 10% FBS. b. Trypsinize and count the cells. c. Seed the cells into 96-well plates at a density of 2 x 10^4 cells per well and incubate overnight at 37°C, 5% CO2.
-
Compound Dilution and Treatment: a. Prepare serial dilutions of the this compound stock solution in infection medium (DMEM with 1% FBS and 1 µg/mL TPCK-trypsin). b. Remove the culture medium from the 96-well plates and wash the cells with phosphate-buffered saline (PBS). c. Add the diluted this compound to the respective wells. Include wells with vehicle control (DMSO) and no-treatment control.
-
Virus Infection: a. Immediately after adding the compound, infect the cells with influenza A virus at a multiplicity of infection (MOI) of 0.01. b. Include uninfected control wells. c. Incubate the plates at 37°C, 5% CO2 for 48 hours.
-
Assessment of Antiviral Activity: a. After the incubation period, assess cell viability using an appropriate assay kit according to the manufacturer's instructions. b. Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration of this compound relative to the virus-infected, untreated control. b. Plot the percentage of viability against the log of the compound concentration and determine the EC50 value using non-linear regression analysis.
-
Decontamination and Disposal: a. All cell culture plates, tubes, and other materials that have come into contact with the virus and the compound must be decontaminated with a 10% bleach solution or another approved virucidal agent before disposal. b. Dispose of all contaminated materials as biohazardous and chemical waste according to institutional guidelines. c. Decontaminate the work area in the biosafety cabinet and the fume hood.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
